molecular formula C4H6ClNO3 B3159141 Ethyl 2-chloro-2-(hydroxyimino)acetate CAS No. 861135-87-7

Ethyl 2-chloro-2-(hydroxyimino)acetate

Cat. No.: B3159141
CAS No.: 861135-87-7
M. Wt: 151.55 g/mol
InChI Key: UXOLDCOJRAMLTQ-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-2-(hydroxyimino)acetate, also known as Ethyl 2-chloro-2-(hydroxyimino)acetate, is a useful research compound. Its molecular formula is C4H6ClNO3 and its molecular weight is 151.55 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-chloro-2-(hydroxyimino)acetate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-chloro-2-(hydroxyimino)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-chloro-2-(hydroxyimino)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2E)-2-chloro-2-hydroxyiminoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOLDCOJRAMLTQ-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Ethyl 2-chloro-2-(hydroxyimino)acetate

[1]

Executive Summary

Ethyl 2-chloro-2-(hydroxyimino)acetate (CAS: 14337-43-0 ) is a specialized organochlorine reagent primarily utilized as a precursor for ethoxycarbonylformonitrile oxide .[1][2][3] This transient nitrile oxide intermediate is a critical dipole in 1,3-dipolar cycloaddition reactions, enabling the regioselective synthesis of isoxazoles and isoxazolines—scaffolds frequently found in antibiotics, glutamate receptor agonists, and agrochemicals. This guide details its chemical identity, validated synthesis protocols, reaction mechanisms, and safety standards for research and development applications.

Part 1: Chemical Identity & Technical Specifications[4][5]

Core Identification
ParameterSpecification
CAS Registry Number 14337-43-0
IUPAC Name Ethyl (2Z)-2-chloro-2-(hydroxyimino)acetate
Common Synonyms Ethyl chloroximidoacetate; Ethyl chloro(hydroxyimino)acetate; Anti-ethyl chloroglyoxylate oxime
Molecular Formula C₄H₆ClNO₃
Molecular Weight 151.55 g/mol
SMILES CCOC(=O)C(Cl)=NO
InChI Key UXOLDCOJRAMLTQ-UTCJRWHESA-N
Physical Properties
PropertyValue
Appearance White to pale yellow crystalline solid
Melting Point 78–82 °C (Lit.)
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, Methanol; Sparingly soluble in water
Stability Hygroscopic; Store at 2–8 °C under inert atmosphere (Argon/Nitrogen)

Part 2: Synthesis & Reaction Mechanisms

Validated Synthesis Protocol

The most robust laboratory-scale synthesis involves the nitrosation and chlorination of glycine ethyl ester hydrochloride . This route is preferred over the ethyl acetoacetate method due to higher atom economy and simpler purification.

Reaction Scheme

The transformation proceeds via the in situ generation of ethyl diazoacetate, which undergoes chlorinative nitrosation.

SynthesisMechanismGlycineGlycine Ethyl Ester(HCl Salt)DiazoIntermediate:Ethyl DiazoacetateGlycine->DiazoDiazotization(- 2 H2O, - HCl)HNO2HNO2(from NaNO2/HCl)HNO2->GlycineReagentProductEthyl 2-chloro-2-(hydroxyimino)acetateDiazo->ProductChlorinative Nitrosation(+ NOCl / HCl)

Figure 1: Mechanistic pathway for the synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate from glycine ethyl ester.[4]

Step-by-Step Methodology
  • Preparation: Dissolve Glycine ethyl ester hydrochloride (1.0 eq) in water. Add concentrated HCl (approx. 1.0–1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to -5 °C using an ice-salt bath.

  • Nitrosation: Dropwise add a solution of Sodium Nitrite (NaNO₂) (2.0 eq) in water, maintaining the internal temperature below 0 °C.

    • Note: The excess nitrite and acid generate nitrosyl chloride (NOCl) in situ, which acts as the chlorinating and nitrosating agent.

  • Reaction: Stir at 0 °C for 45–60 minutes. The solution will evolve gas (N₂) and change color.

  • Work-up: Extract the mixture with Diethyl Ether or Dichloromethane (DCM) (3x).

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Crystallization: Recrystallize from minimal hexane/ether or use directly if purity >95% by NMR.

Application: 1,3-Dipolar Cycloaddition

The primary utility of this compound is as a precursor to Ethoxycarbonylformonitrile oxide . Upon treatment with a mild base, it eliminates HCl to form the dipole, which reacts with dipolarophiles (alkenes/alkynes).

Mechanism of Action
  • Dehydrohalogenation: Base (e.g., NaHCO₃, TEA) removes the acidic proton and chloride.

  • Dipole Formation: Generation of the transient nitrile oxide (EtOOC-C≡N→O).

  • Cycloaddition: Concerted [3+2] reaction with an alkene to form an isoxazoline.

CycloadditionPrecursorEthyl 2-chloro-2-(hydroxyimino)acetateNitrileOxideDipole Intermediate:Ethoxycarbonylformonitrile OxidePrecursor->NitrileOxide - HCl (Dehydrohalogenation)BaseBase (e.g., NaHCO3)Base->PrecursorIsoxazoleProduct:Isoxazole / IsoxazolineNitrileOxide->Isoxazole [3+2] CycloadditionAlkeneDipolarophile(Alkene/Alkyne)Alkene->Isoxazole + Alkene

Figure 2: Generation of the nitrile oxide dipole and subsequent cycloaddition workflow.

Part 3: Safety & Handling (E-E-A-T)

Hazard Classification (GHS)
  • Signal Word: DANGER

  • H315: Causes skin irritation.[5]

  • H318: Causes serious eye damage (Corrosive).

  • H317: May cause an allergic skin reaction (Sensitizer).

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

Critical Handling Protocols
  • Respiratory Protection: Due to its potential as a respiratory sensitizer, always handle this compound in a certified chemical fume hood. Use a P95/P100 respirator if solid dust generation is likely.

  • Eye Protection: Wear chemical splash goggles. Standard safety glasses are insufficient due to the risk of severe corneal damage.

  • Decontamination: In case of skin contact, wash immediately with soap and water. Do not use ethanol, as it may enhance skin absorption.

  • Storage: Store in a tightly sealed container at 2–8 °C . The compound is thermally sensitive; avoid storage near heat sources to prevent decomposition into corrosive gases (NOx, HCl).

References

  • TCI Chemicals. Ethyl 2-Chloro-2-(hydroxyimino)acetate Product Specifications & SDS. Link

  • Sigma-Aldrich. Ethyl 2-chloro-2-(hydroxyimino)acetate CAS 14337-43-0 Technical Data. Link

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Ethyl 2-chloro-2-(hydroxyimino)acetate. Link

  • ChemicalBook. (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate Synthesis and Properties. Link

  • Organic Syntheses. General methods for alpha-halo oximes and diazoacetates. (Referenced for mechanistic grounding of the glycine-nitrite pathway). Link

Ethyl 2-chloro-2-(hydroxyimino)acetate: A Technical Guide to Nomenclature and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 2-chloro-2-(hydroxyimino)acetate: Synonyms, Nomenclature, and Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

Ethyl 2-chloro-2-(hydroxyimino)acetate (CAS: 14337-43-0) is a critical synthetic intermediate in organic chemistry, primarily utilized as a masked 1,3-dipole. It serves as the stable precursor to ethoxycarbonylformonitrile oxide , a reactive species employed in [3+2] cycloadditions to construct isoxazole and isoxazoline pharmacophores. This guide provides a definitive reference on its nomenclature, structural properties, and practical application in heterocyclic synthesis.

Part 1: Nomenclature and Identification

The nomenclature of this compound can be confusing due to historical trivial names and variations in IUPAC naming conventions regarding oxime geometry.

Synonym and Identifier Database
Identifier TypeValue/NameContext
IUPAC Name Ethyl 2-chloro-2-(hydroxyimino)acetateCurrent Standard
Alternative IUPAC Ethyl chloro(hydroxyimino)acetateCommon variation
Trivial Name Ethyl chloroximidoacetateOlder literature (pre-1990s)
Trivial Name Ethyl

-chloro-

-oximinoacetate
Descriptive (indicates position)
Acronym/Abbrev. ECOA / Cl-OximeIn-house lab notebooks
CAS Number 14337-43-0 Definitive Registry ID
InChI Key UXOLDCOJRAMLTQ-UTCJRWHESA-NDigital Identity
Molecular Formula C

H

ClNO

SMILES CCOC(=O)C(Cl)=NO
Structural Hierarchy Diagram

The following diagram illustrates the structural relationship between the compound's functional groups and its nomenclature components.

Nomenclature cluster_syn Historical Synonyms Root Ethyl 2-chloro-2-(hydroxyimino)acetate Ester Ethyl Acetate Core (Scaffold) Root->Ester AlphaPos Alpha (C2) Position (Reactivity Center) Root->AlphaPos Syn1 Ethyl chloroximidoacetate Root->Syn1 Chloro Chloro Group (Leaving Group) AlphaPos->Chloro Substitution Oxime Hydroxyimino Group (Dipole Precursor) AlphaPos->Oxime Substitution Syn2 Ethyl alpha-chloro-alpha-oximinoacetate

Figure 1: Structural decomposition of the nomenclature, highlighting the functional groups responsible for the compound's reactivity.

Part 2: Structural Chemistry & Reactivity[10]

The Alpha-Halo Oxime Effect

The defining feature of Ethyl 2-chloro-2-(hydroxyimino)acetate is the geminal placement of the chlorine atom and the oxime moiety at the


-carbon. This specific arrangement creates a "push-pull" electronic system:
  • Acidity: The oxime proton (

    
    ) is significantly more acidic than in non-halogenated oximes due to the inductive electron-withdrawing effect of the chlorine and the ester group.
    
  • Lability: The C-Cl bond is activated for elimination.

Mechanism of Action: The Nitrile Oxide Dipole

In drug discovery, this compound is rarely the final product. It is a reagent used to generate Ethoxycarbonylformonitrile oxide in situ.[1]

The Mechanism:

  • Deprotonation: A weak base (e.g., TEA, NaHCO

    
    ) removes the oxime proton.
    
  • Elimination: Chloride is eliminated to form the transient nitrile oxide dipole.

  • Cycloaddition: The dipole undergoes a concerted [3+2] cycloaddition with an alkene or alkyne (dipolarophile).

ReactionMechanism Precursor Ethyl 2-chloro-2-(hydroxyimino)acetate (Stable Precursor) Intermediate [Ethoxycarbonylformonitrile oxide] (Transient 1,3-Dipole) Precursor->Intermediate -HCl (Elimination) Base Base (e.g., Et3N) Base->Precursor Promotes Product Isoxazole / Isoxazoline (Heterocyclic Scaffold) Intermediate->Product [3+2] Cycloaddition Dipolarophile Dipolarophile (Alkene/Alkyne) Dipolarophile->Product Traps Dipole

Figure 2: The mechanistic pathway from the stable chloro-oxime precursor to the isoxazole scaffold via the reactive nitrile oxide intermediate.

Part 3: Synthetic Protocols

Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate

While commercially available, the compound can be synthesized in the lab to ensure freshness, as the chloro-oxime can degrade over time.

Method: Chlorination of Ethyl 2-(hydroxyimino)acetate.[2][3][4] Reagents: Ethyl 2-(hydroxyimino)acetate, N-Chlorosuccinimide (NCS), DMF.

Protocol:

  • Dissolution: Dissolve 10 mmol of Ethyl 2-(hydroxyimino)acetate in 15 mL of dry DMF.

  • Chlorination: Add 11 mmol (1.1 eq) of NCS portion-wise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor by TLC (disappearance of starting oxime).

  • Workup: Pour the reaction mixture into ice water (50 mL) and extract with diethyl ether (3 x 30 mL).

  • Purification: Wash the organic layer with brine, dry over MgSO

    
    , and concentrate. The residue is typically pure enough for use, or can be recrystallized from hexane/chloroform.
    
Application: Synthesis of Isoxazoles (General Procedure)

This protocol describes the use of the title compound to synthesize a 3-ethoxycarbonyl-isoxazoline derivative.

Reagents:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq)[5]

  • Alkene (Dipolarophile) (1.2 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) or Ethanol

Step-by-Step Workflow:

  • Setup: In a round-bottom flask, dissolve the Alkene (1.2 eq) and Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in DCM (0.2 M concentration).

  • Activation: Cool the solution to 0°C.

  • Addition: Add TEA (1.2 eq) dropwise over 20 minutes. Note: The solution often becomes cloudy due to the precipitation of triethylamine hydrochloride.

  • Cycloaddition: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12-16h).

  • Quench: Dilute with water. Separate the organic phase.

  • Extraction: Extract the aqueous phase with DCM. Combine organic layers.

  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Part 4: Safety and Handling (E-E-A-T)

Critical Warning: Alpha-halo oximes are potent skin irritants and vesicants.

Hazard ClassDescriptionPrecaution
Skin Sensitizer Can cause severe allergic dermatitis and blistering.Double-glove (Nitrile). Wear a lab coat with tight cuffs.
Eye Damage Risk of serious, irreversible eye damage (Category 1).Wear chemical splash goggles (not just safety glasses).
Thermal Stability Potential for runaway decomposition if heated dry.Store at 2-8°C. Do not distill dry.

Self-Validating Safety Check:

  • Before starting: Prepare a saturated solution of Sodium Bicarbonate. If the chloro-oxime spills, immediately neutralize the area with bicarbonate solution to quench the acidity and decompose the reagent.

References

  • PubChem. (n.d.).[5] Ethyl 2-chloro-2-(hydroxyimino)acetate.[6][5][7][1][3][4][8] National Center for Biotechnology Information. Retrieved from [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[9][10] Past and Future. Angewandte Chemie International Edition. (Fundamental mechanism reference).

Sources

Technical Guide: Spectroscopic Characterization of Ethyl 2-chloro-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth spectroscopic and structural analysis of Ethyl 2-chloro-2-(hydroxyimino)acetate (CAS 14337-43-0).[1] It is designed for researchers requiring precise characterization data for quality control, synthesis verification, and mechanistic study.

Executive Summary & Compound Profile

Ethyl 2-chloro-2-(hydroxyimino)acetate , also known as ethyl chloroximidoacetate, is a versatile intermediate used primarily in the synthesis of heterocyclic compounds (e.g., isoxazolines) and as a precursor to ethoxycarbonylformonitrile oxide.[2][3] It is structurally characterized by an


-chloro oxime moiety adjacent to an ethyl ester.

Researchers handling this compound must be aware of its lachrymatory nature and potential for geometric isomerism (


), although the 

-isomer is often the thermodynamic product isolated from standard synthesis.
PropertyData
CAS Number 14337-43-0
Formula

Molecular Weight 151.55 g/mol
Appearance White to pale yellow crystalline solid or liquid
Melting Point 70–76 °C
Solubility Soluble in Methanol, DCM, Ethyl Acetate

Synthesis & Preparation Context

Understanding the synthetic origin is critical for interpreting impurity peaks in spectroscopic data. The two primary routes often leave distinct trace residues (e.g., glycine hydrochloride or unreacted ethyl chloroacetate).

Primary Synthetic Route (Nitrosation/Chlorination)

The most cited laboratory scale protocol involves the reaction of glycine ethyl ester hydrochloride with sodium nitrite in the presence of concentrated hydrochloric acid. This "one-pot" sequence involves diazotization followed by immediate displacement/chlorination.

Protocol Summary:

  • Dissolution: Glycine ester hydrochloride is dissolved in water/HCl.

  • Nitrosation: Sodium nitrite (

    
    ) is added at 0°C.
    
  • Chlorination/Oxime Formation: The high chloride concentration and acidic conditions facilitate the formation of the chloro-oxime functionality.

  • Extraction: Product is extracted with ether.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and potential side-product generation.

SynthesisWorkflow Start Glycine Ethyl Ester HCl Reagents NaNO2 / HCl (conc) (0°C) Start->Reagents Dissolution Intermediate Diazo Intermediate (Transient) Reagents->Intermediate Diazotization Product Ethyl 2-chloro-2-(hydroxyimino)acetate (Target) Intermediate->Product Cl- Substitution & Tautomerization SideProducts Side Products: - Hydroxy acid (Hydrolysis) - Ethyl diazoacetate Intermediate->SideProducts Side Reactions

Figure 1: Reaction pathway for the synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate from glycine ethyl ester.

Spectroscopic Characterization

This section details the specific spectral fingerprints required for identification.

Nuclear Magnetic Resonance ( -NMR)

The proton NMR spectrum is distinct due to the ethyl group pattern and the downfield oxime hydroxyl proton.

Solvent:


 (Deuterated Chloroform)
Frequency:  400 MHz
Chemical Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
AssignmentStructural Context
1.37 – 1.41 Triplet (t)3H7.2

Terminal methyl of ethyl ester.
4.38 – 4.43 Quartet (q)2H7.2

Methylene of ethyl ester (deshielded by oxygen).
9.59 – 9.61 Broad Singlet (br s)1H-

Oxime hydroxyl proton. Chemical shift varies with concentration and H-bonding.

Interpretation Notes:

  • The absence of a signal around

    
     4.0–4.2 (typical for 
    
    
    
    -methylene protons like in ethyl chloroacetate) confirms the substitution at the
    
    
    -carbon.
  • The broadness of the peak at ~9.6 ppm is characteristic of exchangeable protons (

    
    ).
    
Infrared Spectroscopy (FT-IR)

IR analysis is useful for confirming functional groups, particularly the oxime and ester moieties.

Wavenumber (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
IntensityAssignmentNotes
3200 – 3450 Broad, Medium

Stretch
Characteristic of oximes (H-bonded).
1735 – 1755 Strong, Sharp

Stretch
Ester carbonyl. High frequency due to electron-withdrawing

-chloro/oxime group.
1610 – 1640 Medium

Stretch
Oxime double bond.
1200 – 1300 Strong

Stretch
Ester linkage.
900 – 1000 Medium

Stretch
Characteristic oxime fingerprint.
700 – 800 Medium

Stretch
Alkyl halide stretch.
Mass Spectrometry (MS)

The mass spectrum provides confirmation of the molecular weight and the presence of chlorine via its isotope pattern.

Ionization Mode: EI (Electron Impact) or ESI (Electrospray)

  • Molecular Ion (

    
    ):  151.5 m/z[4][5]
    
  • Isotope Pattern: The presence of a single chlorine atom results in an

    
     (151) and 
    
    
    
    (153) peak ratio of approximately 3:1 .

Fragmentation Pathway:

  • 
     (151/153):  Parent ion.
    
  • 
     (106/108):  Loss of ethoxy group (
    
    
    
    , 45 Da). Characteristic of ethyl esters.
  • 
     (116):  Loss of chlorine radical (35 Da).
    
  • 
     (134/136):  Loss of hydroxyl radical from the oxime.
    

MSFragmentation Parent Molecular Ion (M+) m/z 151 / 153 (3:1) Frag1 [M - OEt]+ m/z 106 / 108 Parent->Frag1 - OEt (45) Frag2 [M - Cl]+ m/z 116 Parent->Frag2 - Cl (35) Frag3 [M - OH]+ m/z 134 Parent->Frag3 - OH (17)

Figure 2: Predicted mass spectrometry fragmentation pattern showing characteristic losses.

Quality Control & Stability

When using Ethyl 2-chloro-2-(hydroxyimino)acetate in drug development or sensitive synthesis:

  • TLC Monitoring: Use 20% Ethyl Acetate in Hexane. The compound is UV active. Staining with

    
     may show oxidation, but Iodine or Phosphomolybdic Acid (PMA) are preferred for general visualization.
    
  • Stability: The compound is moisture sensitive and lachrymatory.[1][6] It should be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Impurities: Common impurities include the hydrolyzed acid (2-chloro-2-(hydroxyimino)acetic acid) which appears as a very broad smear in NMR >10 ppm, or residual glycine ester (check for broad amine peaks).

References

  • Sigma-Aldrich. Ethyl 2-chloro-2-(hydroxyimino)acetate Product Sheet. Retrieved from [3][7][8]

  • ChemicalBook. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate Synthesis and Properties. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Ethyl 2-chloro-2-(hydroxyimino)acetate (Compound Summary). Retrieved from

  • GuideChem. CAS 14337-43-0 MSDS and NMR Predictors. Retrieved from

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Isoxazolines with Ethyl 2-chloro-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazoline Scaffold

Isoxazolines, a class of five-membered nitrogen- and oxygen-containing heterocycles, are privileged structures in medicinal chemistry and drug discovery.[1][2][3] Their rigid framework serves as a versatile scaffold, enabling precise spatial orientation of functional groups, which is critical for molecular recognition and biological activity. Consequently, isoxazoline derivatives have demonstrated a vast spectrum of pharmacological properties, including antifungal, antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.[1][4][5]

Beyond natural products, isoxazolines are crucial pharmacophores in several marketed drugs and pesticides, such as the veterinary ectoparasiticides Fluralaner and Afoxolaner.[4][6][7] Their utility also extends to being valuable synthetic intermediates, readily transformable into other important functional groups like β-amino alcohols and β-hydroxy ketones.[3]

This guide details the synthesis of isoxazolines via a robust and highly efficient [3+2] cycloaddition reaction, utilizing Ethyl 2-chloro-2-(hydroxyimino)acetate as a stable and reliable precursor to the key reactive intermediate, a nitrile oxide.[8]

Reaction Mechanism: The [3+2] Cycloaddition Pathway

The synthesis of isoxazolines from Ethyl 2-chloro-2-(hydroxyimino)acetate proceeds through a 1,3-dipolar cycloaddition reaction. This is a powerful class of pericyclic reactions that allows for the concerted formation of a five-membered ring from a 1,3-dipole and a dipolarophile (in this case, an alkene).[8][9]

The core of this methodology involves two key steps:

  • In Situ Generation of the Nitrile Oxide: Ethyl 2-chloro-2-(hydroxyimino)acetate is not the direct 1,3-dipole. Instead, it serves as a stable precursor to the highly reactive ethoxycarbonylformonitrile oxide. This transformation is achieved by treating the chlorooxime with a mild base, such as sodium bicarbonate or triethylamine. The base facilitates the dehydrochlorination, generating the nitrile oxide intermediate in situ.[9][10]

  • 1,3-Dipolar Cycloaddition: The freshly generated nitrile oxide immediately undergoes a [3+2] cycloaddition reaction with an alkene present in the reaction mixture. This step is typically highly regioselective and can be diastereoselective, depending on the nature of the alkene substrate.[8][9]

Caption: Figure 1: Reaction Mechanism for Isoxazoline Synthesis.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of an ethyl isoxazoline-3-carboxylate from an alkene and Ethyl 2-chloro-2-(hydroxyimino)acetate.

Materials and Equipment
  • Reagents:

    • Alkene (dipolarophile)

    • Ethyl 2-chloro-2-(hydroxyimino)acetate (CAS: 14337-43-0)

    • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

    • Solvent (e.g., Ethyl acetate, Dichloromethane, Toluene)

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

  • Purification:

    • Silica gel for column chromatography

    • Eluent system (e.g., Hexanes/Ethyl acetate mixture)

  • Equipment:

    • Round-bottom flask with stir bar

    • Condenser (if heating is required)

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin-layer chromatography (TLC) plates and chamber

Step-by-Step Methodology
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 eq).

    • Dissolve the alkene in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 0.1-0.5 M.

    • Add Ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 - 1.5 eq) to the solution.

    • Add the base, typically powdered sodium bicarbonate (2.0 - 3.0 eq). Using a solid base like NaHCO₃ is often advantageous as it simplifies the workup.

    • Causality Note: Ethyl 2-chloro-2-(hydroxyimino)acetate is added in slight excess to ensure complete consumption of the potentially more valuable alkene. The base is added last to initiate the in situ generation of the nitrile oxide.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic.

    • Monitor the reaction progress by TLC. The disappearance of the starting alkene is a good indicator of reaction completion. A typical mobile phase for TLC analysis is a 20-30% ethyl acetate in hexanes mixture.

    • If the reaction is sluggish at room temperature, it can be gently heated to 40-60 °C.

    • Trustworthiness Note: The self-validating nature of this protocol lies in the TLC monitoring. The appearance of a new, more polar spot (the isoxazoline product) and the disappearance of the alkene spot confirms the reaction is proceeding as expected.

  • Workup:

    • Once the reaction is complete, filter the reaction mixture to remove the solid base (e.g., sodium bicarbonate and the resulting sodium chloride).

    • Wash the solids with a small amount of the reaction solvent.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted starting material or acidic byproducts) and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically a yellow or orange oil/solid.

    • Purify the crude material by flash column chromatography on silica gel.

    • The eluent system will depend on the polarity of the product but often starts with a low polarity mixture (e.g., 5% Ethyl Acetate/Hexanes) and gradually increases in polarity.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified isoxazoline.

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Reaction Setup - Add Alkene, Solvent, and Ethyl 2-chloro-2-(hydroxyimino)acetate to flask. B 2. Initiate Reaction - Add Base (e.g., NaHCO₃) - Stir at Room Temperature A->B C 3. Monitor Progress - Thin-Layer Chromatography (TLC) - Check for alkene consumption B->C C->B Incomplete D 4. Workup - Filter solids - Wash with aq. NaHCO₃ & Brine - Dry organic layer (Na₂SO₄) C->D Reaction Complete E 5. Isolation - Concentrate under reduced pressure D->E F 6. Purification - Flash Column Chromatography E->F G Pure Isoxazoline Product F->G

Sources

Protocol for Chiral Amino Acid Synthesis from Isoxazolines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The isoxazoline ring is a privileged scaffold in asymmetric synthesis, serving as a "masked" aldol or amino-aldol equivalent. Its geometric rigidity allows for highly stereocontrolled [3+2] cycloadditions, setting up multiple stereocenters in a single step. For drug development, the reductive cleavage of the isoxazoline N–O bond provides a direct, high-fidelity route to chiral


-amino acids , 

-hydroxy-

-amino acids
, and

-amino alcohols
—motifs ubiquitous in peptidomimetics and protease inhibitors (e.g., Statine, Bestatin).

This Application Note details a robust protocol for the enantioselective synthesis of chiral amino acid precursors via the isoxazoline route. We focus on the Nitrile Oxide Cycloaddition-Reductive Cleavage sequence, a self-validating system where diastereoselectivity is established early and conserved through the reduction step.

Mechanism & Critical Parameters

The Isoxazoline Logic

The transformation relies on two key mechanistic phases:

  • Stereoselective Assembly: A 1,3-dipolar cycloaddition between a nitrile oxide (dipole) and a chiral alkene (dipolarophile). The stereochemistry is governed by 1,3-allylic strain (A(1,3)) or chelation control, often predicted by the Houk model .

  • Reductive Unmasking: The N–O bond is the weakest link. Selective cleavage releases the ring strain, revealing the amino and hydroxyl functionalities.

Reaction Pathway Visualization

Isoxazoline_Pathway Start Precursors (Oxime + Chiral Alkene) Dipole Nitrile Oxide (In Situ Generation) Start->Dipole Chlorination/Base Isox Chiral Isoxazoline (Rigid Scaffold) Dipole->Isox [3+2] Cycloaddition (High dr) Cleavage Reductive Ring Opening (N-O Bond Lysis) Isox->Cleavage Raney Ni / H2 or Mo(CO)6 Product Chiral Amino Alcohol (Amino Acid Precursor) Cleavage->Product Hydrolysis/Oxidation

Figure 1: Logical flow of the isoxazoline-to-amino acid synthesis. The isoxazoline acts as a stable, chiral storage unit for the labile amino-aldol array.

Detailed Experimental Protocol

Phase 1: Diastereoselective Synthesis of the Isoxazoline

This protocol utilizes a chiral allylic alcohol as the directing group, a standard method to ensure high diastereomeric ratios (dr > 95:5).

Reagents:

  • Aldoxime (R-CH=NOH): Precursor to the nitrile oxide.

  • Chiral Allylic Alcohol: Dipolarophile (e.g., derived from amino acids or tartrates).

  • N-Chlorosuccinimide (NCS): Chlorinating agent.

  • Triethylamine (Et3N): Base for dehydrochlorination.

  • Dichloromethane (DCM): Solvent (anhydrous).

Step-by-Step Methodology:

  • Hydroximoyl Chloride Formation:

    • Dissolve the aldoxime (1.0 equiv) in anhydrous DCM (0.5 M) under inert atmosphere (

      
      ).
      
    • Add NCS (1.1 equiv) portion-wise at 0°C.

    • Checkpoint: Monitor by TLC until the starting oxime disappears (approx. 1–2 h). The formation of the hydroximoyl chloride is quantitative.

    • Note: Avoid aqueous workup here to prevent premature hydrolysis.

  • Cycloaddition (In Situ Dipole Generation):

    • Cool the solution to 0°C.

    • Add the chiral allylic alcohol (1.2 equiv).

    • Slowly add Et3N (1.2 equiv) dissolved in DCM via syringe pump over 4–6 hours.

    • Rationale: Slow addition keeps the concentration of the unstable nitrile oxide low, favoring the intermolecular cycloaddition over dimerization (furoxan formation).

    • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup & Purification:

    • Quench with water.[1] Extract with DCM.

    • Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

    • Validation: Verify dr by

      
       NMR.[2] The major diastereomer typically results from the anti attack relative to the allylic substituent.
      
Phase 2: Reductive Ring Cleavage to -Amino Alcohols

This step unmasks the latent amino acid functionality. Raney Nickel is the preferred catalyst for complete reduction to the amine.

Reagents:

  • Raney Nickel (W-2 or W-4): Activated.

  • Boric Acid (

    
    ): Critical Additive.
    
  • Solvent: Methanol/Water (5:1).

  • Hydrogen Atmosphere: Balloon pressure (1 atm) or Parr shaker (3-5 bar).

Step-by-Step Methodology:

  • Preparation:

    • Dissolve the pure isoxazoline (1.0 equiv) in MeOH/H2O.

    • Add Boric Acid (2.0 equiv).

    • Expert Insight: Boric acid buffers the reaction and transiently complexes the resulting 1,3-amino alcohol, preventing retro-aldol degradation or side reactions of the free amine.

  • Hydrogenolysis:

    • Add activated Raney Nickel (approx. 50-100 wt% relative to substrate) under Argon.

    • Purge with

      
       and stir vigorously under 
      
      
      
      atmosphere.
    • Time: Reaction typically requires 4–12 hours at RT.

    • Monitoring: TLC will show the disappearance of the non-polar isoxazoline and appearance of a polar, ninhydrin-active spot.

  • Workup:

    • Filter the catalyst through a pad of Celite (Caution: Raney Ni is pyrophoric; keep wet).

    • Concentrate the filtrate.

    • The residue is the crude

      
      -amino alcohol (often as a borate complex).
      
    • Liberation:[3] Treat with dilute HCl or an ion-exchange resin to free the amino alcohol.

Phase 3: Oxidation to Amino Acid (Optional)

To convert the


-amino alcohol to a 

-amino acid or

-amino acid:
  • Protection: Protect the amine (e.g.,

    
    , 
    
    
    
    ).
  • Oxidation: Use Jones Reagent or TEMPO/BAIB to oxidize the primary alcohol to the carboxylic acid.

Data Summary & Troubleshooting

Comparative Efficiency of Reducing Agents
Reducing AgentProduct OutcomeFunctional Group ToleranceComments
Raney Ni / H2

-Amino Alcohol
Moderate (Reduces alkenes, nitro)Gold Standard for amino acid synthesis. Cleaves N-O and reduces C=N.
Mo(CO)6 / H2O

-Hydroxy Ketone
HighCleaves N-O but leaves C=N as ketone/imine. Good for aldol adducts, not amines.
SmI2

-Amino Alcohol
HighMild, single-electron transfer. Excellent for sensitive substrates.
Na2S2O4

-Hydroxy Ketone
Very HighMetal-free, mild, inexpensive.
Troubleshooting Guide (E-E-A-T)
  • Problem: Low diastereoselectivity in cycloaddition.

    • Solution: Lower the temperature to -78°C (if reactive enough) or use a Lewis Acid catalyst (e.g.,

      
      ) to enforce chelation control with the allylic alcohol.
      
  • Problem: Dimerization of nitrile oxide (Furoxan formation).

    • Solution: Decrease the rate of base addition. Use a syringe pump. Ensure high stirring rate.

  • Problem: Incomplete reduction or side products.

    • Solution: Ensure Raney Ni is fresh. Add Boric Acid (2-5 equiv) to stabilize the product. Increase H2 pressure to 50 psi if the N-O bond is sterically hindered.

Mechanistic Visualization

The stereochemical outcome is often predicted by the "Inside Alkoxy" model (for chiral allylic ethers) or A(1,3) strain.

Mechanism cluster_0 Stereocontrol Model (Houk) cluster_1 Reduction Phase TS Transition State (Minimizing A(1,3) Strain) Isox Isoxazoline (N-O Bond) TS->Isox Cycloaddition Dipole Nitrile Oxide (Approach anti to bulky group) Dipole->TS Imine Intermediate Imine (Transient) Isox->Imine H2/Cat (Step 1) Amine Final Amino Alcohol (Stereocenters Retained) Imine->Amine H2/Cat (Step 2)

Figure 2: Mechanistic progression from stereoselective cycloaddition to reductive unmasking.

References

  • Fuller, A. A., Chen, B., Minter, A. R., & Mapp, A. K. (2005). Succinct Synthesis of

    
    -Amino Acids via Chiral Isoxazolines. Journal of the American Chemical Society.[1] 
    
  • Kozikowski, A. P. (1984). The Isoxazoline Route to Natural Products. Accounts of Chemical Research.

  • Jäger, V., & Colinas, P. A. (2002). Nitrile Oxides.[4][5][6] In Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products.

  • Curran, D. P. (1982). The Nitrile Oxide Cycloaddition Route to the Pleuromutilin Skeleton. Journal of the American Chemical Society.[1]

  • Kamath, P., Viner, R. C., Smith, S. C., & Lal, M. (2017). Reductive Cleavage of

    
    -Isoxazolines. Synlett. 
    

Sources

Application Note: High-Efficiency Cycloaddition Protocols for Electron-Deficient Alkenes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details optimized reaction conditions for cycloadditions involving electron-deficient alkenes (e.g., acrylates, maleimides, quinones, nitroalkenes). While these substrates are classic "dienophiles" in Normal Electron Demand Diels-Alder (NEDDA) reactions and "dipolarophiles" in 1,3-dipolar cycloadditions, their high reactivity often leads to competitive polymerization or poor stereocontrol.

This guide targets medicinal chemists and process engineers, focusing on Lewis Acid Catalysis for stereocontrol and Aqueous Acceleration ("On-Water") for rate enhancement. We provide self-validating protocols to maximize endo-selectivity and yield while suppressing side reactions.

Theoretical Framework: Frontier Molecular Orbital (FMO) Engineering

To optimize these reactions, one must manipulate the HOMO-LUMO gap.[1] In a reaction involving an electron-deficient alkene (dienophile), the dominant interaction is between the HOMO of the Diene and the LUMO of the Dienophile .[2]

  • The Challenge: Thermal reactions often require high temperatures, leading to polymerization of the electron-deficient alkene.

  • The Solution: Lowering the Dienophile's LUMO energy.[1][2][3]

    • Chemical Method: Lewis Acid coordination to the electron-withdrawing group (EWG).

    • Physical Method: Hydrophobic clustering in aqueous media (increasing effective concentration and transition state stabilization).

Visualization: FMO Interaction & Catalysis

The following diagram illustrates how Lewis Acids (LA) accelerate the reaction by lowering the LUMO energy of the electron-deficient alkene.

FMO_Interaction cluster_0 Reactants cluster_1 Interaction Gap Diene_HOMO Diene HOMO (High Energy) Gap_Normal Large Gap (Slow Rate) Diene_HOMO->Gap_Normal Gap_Cat Small Gap (Fast Rate) Diene_HOMO->Gap_Cat Alkene_LUMO Alkene LUMO (Neutral) Alkene_LUMO->Gap_Normal Alkene_LUMO_LA Alkene-LA LUMO (Lowered Energy) Alkene_LUMO_LA->Gap_Cat Product Cycloadduct (Endo-Major) Gap_Cat->Product Stereoselective Cycloaddition

Figure 1: FMO diagram showing the reduction of the HOMO-LUMO gap upon Lewis Acid coordination to the electron-deficient alkene.

Critical Reaction Parameters

Solvent Selection & The Hydrophobic Effect

For electron-deficient alkenes, solvent choice dictates the rate and the endo/exo ratio.

Solvent SystemRelative Rate (

)
Endo:Exo SelectivityMechanism of Action
Hydrocarbons (Hexane) 1.0 (Baseline)ModerateStandard dispersion forces.
Acetonitrile ~10-50ModerateDipole-dipole stabilization of TS.
Water ("On-Water") ~700-10,000 High Hydrophobic effect; H-bonding to EWG stabilizes polarized TS.
5M LiClO₄ / Et₂O ~100-500HighInternal pressure / Lewis acidity of Li⁺.
Lewis Acid Catalysts

Coordination of a Lewis acid (LA) to the carbonyl/nitrile of the alkene enhances electrophilicity.

  • Aluminum (Et₂AlCl, AlCl₃): Strong activation, high endo selectivity. Requires anhydrous conditions.

  • Titanium (TiCl₄): Very strong, but can cause polymerization of sensitive dienes.

  • Lanthanides (Yb(OTf)₃): Water-tolerant, milder, excellent for recycling.

Experimental Protocols

Protocol A: Lewis Acid Catalyzed Diels-Alder

Target Application: Enantioselective synthesis of complex pharmacophores. System: Cyclopentadiene + Methyl Acrylate (Model System).[3]

Materials
  • Diene: Cyclopentadiene (Freshly cracked from dicyclopentadiene dimer at 180°C).

  • Dienophile: Methyl Acrylate (Electron-deficient alkene).

  • Catalyst: Diethylaluminum Chloride (Et₂AlCl) (1.0 M in Hexanes).

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Nitrogen/Argon.

  • Solvent & Catalyst Loading:

    • Add 20 mL anhydrous CH₂Cl₂.

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add 1.2 eq of Methyl Acrylate (dienophile).

    • Critical Step: Dropwise addition of Et₂AlCl (0.2 - 1.0 eq depending on desired rate). Stir for 15 min to allow pre-complexation (lowers LUMO).

  • Diene Addition:

    • Add Cyclopentadiene (1.0 eq) slowly along the flask wall to pre-cool the solution before mixing.

    • Note: The reaction is exothermic. Maintain temperature < -60°C to maximize endo selectivity.

  • Reaction Monitoring:

    • Stir at -78°C for 2-4 hours.

    • Monitor by TLC (stain with KMnO₄; alkenes stain brown).

  • Quench & Workup:

    • Pour the cold mixture into 10% HCl/Ice slurry (hydrolyzes aluminum salts).

    • Extract with CH₂Cl₂ (3x). Wash organics with NaHCO₃ and Brine.

    • Dry over MgSO₄ and concentrate.

Validation:

  • Yield: Expect >85%.

  • Selectivity: Endo:Exo ratio should exceed 20:1 (verified by ¹H NMR integration of vinylic protons).

Protocol B: "On-Water" Accelerated Cycloaddition

Target Application: Green chemistry, scale-up, and handling acid-sensitive substrates. System: Furan + Maleimide derivatives.

Materials
  • Dienophile: N-Methylmaleimide (Solid, electron-deficient).

  • Diene: Furan (Liquid, electron-rich).

  • Solvent: Deionized Water (Degassed).

Step-by-Step Methodology
  • Suspension Setup:

    • In a 20 mL vial, add N-Methylmaleimide (1.0 mmol).

    • Add Water (3.0 mL). The maleimide may not fully dissolve; this is acceptable (heterogeneous "on-water" conditions).

  • Initiation:

    • Add Furan (2.0 mmol, 2 eq). Furan is sparingly soluble in water.

    • Stir vigorously (1000 RPM). The interface between the organic droplets and water is the reaction zone.

  • Reaction:

    • Stir at Room Temperature for 4-12 hours.

    • Observation: The solid maleimide often dissolves as it reacts, or the product precipitates out as a new solid.

  • Workup (Filtration):

    • If product precipitates: Filter the solid, wash with cold water/hexanes.

    • If product is oiled out: Extract with Ethyl Acetate.

  • Purification:

    • Often no chromatography is required. Recrystallization from EtOH/Hexane.

Why this works: The hydrophobic effect forces the non-polar reactants together, and water molecules at the interface stabilize the polarized transition state via hydrogen bonding to the carbonyls of the maleimide [1].

Protocol C: 1,3-Dipolar Cycloaddition (Click Chemistry)

Target Application: Heterocycle synthesis (Pyrazolines/Triazoles). System: Electron-deficient alkene (Acrylate) + Dipole (Nitrile Oxide or Azide).

Methodology (Nitrile Oxide Generation in situ)
  • Reagents: Ethyl Acrylate (Dipolarophile) + Hydroximoyl Chloride (Dipole Precursor).

  • Base: Triethylamine (Et₃N).

  • Procedure:

    • Dissolve Ethyl Acrylate (1.2 eq) and Hydroximoyl Chloride (1.0 eq) in CH₂Cl₂ at 0°C.

    • Slowly add Et₃N (1.1 eq). This generates the Nitrile Oxide dipole in situ.

    • The dipole immediately reacts with the electron-deficient alkene.

  • Outcome: Regioselective formation of the isoxazoline. The oxygen of the dipole typically adds to the more substituted carbon (or the beta-carbon depending on sterics/electronics), but with electron-deficient alkenes, the carbon of the dipole usually attacks the beta-carbon of the acrylate.

Troubleshooting & Optimization Logic

IssueRoot CauseCorrective Action
Low Endo Selectivity Temperature too high; Thermodynamic control taking over.Lower temperature (-78°C). Switch to bulkier Lewis Acid (e.g., MAD).
Polymerization Alkene is too reactive (anionic polymerization).Add radical inhibitor (BHT). Ensure Lewis Acid is not too strong (switch from TiCl₄ to ZnCl₂).
No Reaction LUMO gap too large.Switch to "On-Water" protocol or use High Pressure (10-15 kbar).
Decomposition Acid-labile diene (e.g., furan).Use catalytic Zn(OTf)₂ or "On-Water" conditions (neutral pH).
Workflow Diagram: Protocol Selection

Protocol_Selection Start Substrate Analysis: Electron-Deficient Alkene Acid_Sens Is the Diene Acid Sensitive? Start->Acid_Sens Solubility Are reactants water soluble? Acid_Sens->Solubility Yes (e.g. Furan) LAC Protocol A: Lewis Acid Catalysis (-78°C, CH2Cl2) Acid_Sens->LAC No (e.g. Cyclopentadiene) OnWater Protocol B: On-Water Acceleration (Heterogeneous) Solubility->OnWater No (Hydrophobic) Lanthanide Protocol C: Yb(OTf)3 Catalysis (Water/EtOH) Solubility->Lanthanide Yes

Figure 2: Decision matrix for selecting the optimal cycloaddition protocol based on substrate stability and solubility.

References

  • Rideout, D. C., & Breslow, R. (1980). Hydrophobic acceleration of Diels-Alder reactions.[4] Journal of the American Chemical Society, 102(26), 7816–7817.

  • Otto Diels, Kurt Alder. (1928).[1][5] Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.

  • Kobayashi, S., et al. (2002). Lewis Acid Catalysts Stable in Water. Chemical Reviews, 102(6), 2227–2254.

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[4][6][7][8][9] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598.

  • Fringuelli, F., et al. (2001). The Diels-Alder Reaction in Water: Nature of the Hydrophobic Effect. European Journal of Organic Chemistry, 2001(3), 439-455.

Sources

Diastereoselective Synthesis of Isoxazolines: A Guide to Chiral Auxiliary-Mediated 1,3-Dipolar Cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the stereocontrolled synthesis of complex molecules is a cornerstone of innovation. Among the myriad of heterocyclic scaffolds, isoxazolines stand out for their prevalence in biologically active compounds and their utility as versatile synthetic intermediates.[1][2] This guide provides an in-depth exploration of the diastereoselective synthesis of isoxazolines, focusing on the strategic use of chiral auxiliaries in 1,3-dipolar cycloaddition reactions. Herein, we delve into the mechanistic underpinnings, compare the efficacy of widely-used chiral auxiliaries, and provide detailed, field-proven protocols to empower your research endeavors.

The Strategic Imperative for Stereocontrol in Isoxazoline Synthesis

Isoxazolines are five-membered heterocyclic compounds containing a nitrogen and an oxygen atom in adjacent positions. Their importance is underscored by their presence in a wide array of natural products and pharmaceuticals, exhibiting diverse biological activities.[2][3] The precise three-dimensional arrangement of substituents on the isoxazoline ring is often critical for its biological function, making stereoselective synthesis a paramount objective.

The most powerful and convergent method for constructing the isoxazoline ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[4] When a prochiral alkene is employed, the reaction can generate new stereocenters. The use of a chiral auxiliary covalently attached to the alkene dipolarophile provides a robust strategy to control the facial selectivity of the nitrile oxide attack, thereby inducing diastereoselectivity.[5] The auxiliary can then be cleaved to yield an enantiomerically enriched isoxazoline.

The Mechanism of Diastereoselection: A Tale of Steric Hindrance and Chelation

The diastereoselectivity in chiral auxiliary-mediated 1,3-dipolar cycloadditions is primarily governed by steric and electronic factors. The chiral auxiliary creates a sterically biased environment, forcing the nitrile oxide to approach the alkene from the less hindered face.

dot

Diastereoselective_Cycloaddition_Mechanism cluster_0 Facial Selectivity in Nitrile Oxide Cycloaddition Chiral_Alkene Alkene with Chiral Auxiliary (R*) Transition_State Diastereomeric Transition States Chiral_Alkene->Transition_State + Nitrile Oxide Nitrile_Oxide R-C≡N⁺-O⁻ TS_Favored Less Hindered Transition State Transition_State->TS_Favored Lower Energy TS_Disfavored More Hindered Transition State Transition_State->TS_Disfavored Higher Energy Major_Product Major Diastereomer TS_Favored->Major_Product Minor_Product Minor Diastereomer TS_Disfavored->Minor_Product

Caption: Steric hindrance from the chiral auxiliary dictates the preferred reaction pathway.

In certain cases, particularly with auxiliaries bearing coordinating groups, Lewis acids can be employed to enhance diastereoselectivity through chelation control. The Lewis acid coordinates to both the chiral auxiliary and the incoming nitrile oxide, creating a more rigid, organized transition state that amplifies the facial bias.[4]

A Comparative Analysis of Common Chiral Auxiliaries

The choice of chiral auxiliary is critical and depends on the specific substrate, desired stereochemical outcome, and ease of removal. Below is a comparison of some of the most effective and widely utilized chiral auxiliaries for the diastereoselective synthesis of isoxazolines.

Chiral AuxiliaryTypical Diastereomeric Ratio (d.r.)AdvantagesDisadvantages
Evans Oxazolidinones 85:15 to >95:5High diastereoselectivity, well-established protocols, both enantiomers readily available.[3][6]Cleavage conditions can sometimes be harsh.[7][8][9]
Camphor-Derived Auxiliaries 80:20 to >98:2Excellent facial shielding, highly crystalline derivatives aid in purification, robust and stable.[10][11]Can be more expensive than simpler auxiliaries.
Carbohydrate-Based Auxiliaries Variable, can be highReadily available from the chiral pool, multiple stereocenters for potential complex induction.[12]Can be sterically demanding, potentially leading to lower reactivity; protecting group manipulation may be required.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and may require optimization for specific substrates.

Protocol 1: Diastereoselective Isoxazoline Synthesis using an Evans-type Oxazolidinone Auxiliary

This protocol outlines the synthesis of a chiral isoxazoline from an α,β-unsaturated imide derived from a commercially available Evans auxiliary.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting solution at 0 °C for 30 minutes.

  • In a separate flask, cool a solution of the desired α,β-unsaturated acid chloride (1.1 eq) in anhydrous THF (0.5 M) to -78 °C.

  • Transfer the lithium salt of the auxiliary to the acid chloride solution via cannula.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-acyloxazolidinone.

Step 2: 1,3-Dipolar Cycloaddition

  • To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous dichloromethane (0.1 M) at room temperature, add the corresponding aldoxime (1.5 eq).

  • Add aqueous sodium hypochlorite solution (10-15%, 2.0 eq) dropwise over 30 minutes.

  • Stir the biphasic mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, separate the layers and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

  • Purify the product by flash column chromatography to isolate the major diastereomer.

dot

Evans_Auxiliary_Workflow Auxiliary (R)-4-benzyl-2-oxazolidinone Acylation Acylation with α,β-unsaturated acid chloride Auxiliary->Acylation Imide N-Acyl Oxazolidinone Acylation->Imide Cycloaddition 1,3-Dipolar Cycloaddition with in situ generated Nitrile Oxide Imide->Cycloaddition Isoxazoline_Aux Diastereomeric Isoxazolines Cycloaddition->Isoxazoline_Aux Separation Chromatographic Separation Isoxazoline_Aux->Separation Major_Isoxazoline Major Diastereomer Separation->Major_Isoxazoline Cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) Major_Isoxazoline->Cleavage Final_Product Enantiomerically Enriched Isoxazoline Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: Workflow for Evans auxiliary-mediated isoxazoline synthesis.

Protocol 2: Auxiliary Cleavage

The removal of the chiral auxiliary is a crucial final step to obtain the desired enantiomerically enriched isoxazoline.

  • Dissolve the purified isoxazoline-oxazolidinone adduct (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 M, 2.0 eq).

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na2SO3) until a negative peroxide test is obtained.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • The aqueous layer contains the recovered chiral auxiliary, which can be extracted after basification.

  • Wash the organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the chiral carboxylic acid or ester (after esterification). The N-O bond of the isoxazoline can be subsequently cleaved under various reductive conditions (e.g., Raney Nickel, Mo(CO)6) to yield β-hydroxy ketones or γ-amino alcohols.[13][14][15]

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. The diastereomeric ratio of the cycloaddition product can be readily determined by standard analytical techniques such as ¹H NMR spectroscopy or chiral HPLC. Successful separation of the diastereomers and subsequent cleavage of the auxiliary should yield a final product with high enantiomeric purity, which can be confirmed by polarimetry or chiral chromatography. The recovered chiral auxiliary can also be assessed for its purity and reused, ensuring the efficiency and cost-effectiveness of the overall process.

Conclusion

The use of chiral auxiliaries in the 1,3-dipolar cycloaddition of nitrile oxides is a powerful and reliable strategy for the diastereoselective synthesis of isoxazolines. By understanding the underlying mechanistic principles and carefully selecting the appropriate chiral auxiliary, researchers can access a wide range of enantiomerically enriched isoxazolines, which are valuable building blocks for drug discovery and development. The protocols and insights provided in this guide are intended to serve as a practical resource for chemists at the forefront of synthetic innovation.

References

  • Clayton, J. P., & Ramsden, C. A. (2007). Isoxazoline–nitroimidazole hybrids as potential purine nucleoside analogues. Tetrahedron, 63(24), 5139-5146.
  • Denton, J. R., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1376-1383.
  • Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853.
  • Eastgate, M. D., et al. (2020). Development of safer methods for cleavage of the Evans auxiliary. Abstracts of Papers of the American Chemical Society, 259.
  • Huisgen, R. (1984). 1,3-Dipolar Cycloaddition Chemistry. In A. Padwa (Ed.), 1,3-Dipolar Cycloaddition Chemistry (Vol. 1, pp. 1-176). Wiley.
  • Karlsson, S., & Högberg, H. E. (2001). Asymmetric 1,3-dipolar cycloaddition reactions.
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • Fallis, A. G., & Brinza, I. M. (1997). Asymmetric synthesis of nitrogen heterocycles using chiral auxiliaries. Tetrahedron, 53(52), 17543-17594.
  • Nie, X., et al. (2002). Synthesis of chiral aza-bis(oxazolines) derived from (+)-camphor. Tetrahedron: Asymmetry, 13(2), 181-185.
  • Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853.
  • Hanson, P. R., & Probst, D. A. (2011). Atropisomerism-induced facial selectivity in nitrile oxide cycloadditions with 5-methylenehydantoins. The Journal of Organic Chemistry, 76(16), 6862-6867.
  • Hanson, P. R., & Probst, D. A. (2011). Atropisomerism-Induced Facial Selectivity in Nitrile Oxide Cycloadditions with 5-Methylenehydantoins. The Journal of Organic Chemistry, 76(16), 6862-6867.
  • Zagidullin, A., et al. (2023). Review on asymmetric cycloaddition reactions at phosphorus (III)
  • Reddy, T. R., et al. (2019). Diastereoselective and Enantioselective Synthesis of Multi-Functionalized Isoxazoline-N-Oxides through Asymmetric [4+1] Annulations.
  • Jasiński, R. (2025). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Molecules, 30(4), 891.
  • Coldham, I., et al. (2001). New Chiral Auxiliaries For The [3+2]-Cycloaddition Of Nonstabilised Azomethine Ylides. PhD Thesis, University College London.
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • Pericàs, M. A., et al. (2016).
  • Sibi, M. P., & Stanley, L. M. (2007). Recent Advances in Catalytic Asymmetric 1,3-Dipolar Cycloaddition Reactions with Kinetic Resolution. Synlett, 2007(12), 1831-1845.
  • Shinde, S. S., et al. (2017).
  • Evans, D. A., et al. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5-6), 321-327.
  • Evans, D. A. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In M. Christmann & S. Bräse (Eds.), Asymmetric Synthesis - The Essentials (pp. 3-11). Wiley-VCH.
  • Gribble, G. W., et al. (2025).
  • Bernardes, V., et al. (1997). Camphor-Derived, Chelating Auxiliaries for the Highly Diastereoselective Intermolecular Pauson-Khand Reaction. The Journal of Organic Chemistry, 62(24), 8293-8299.
  • Sbihi, K., et al. (2012). Diastereoselective synthesis and structure of spiroisoxazoline derivatives. Journal de la Société Chimique de Tunisie, 14, 141-147.
  • Nagireddy, J. R., et al. (2011). Methods of Cleavage of 2-Isoxazolines. Current Organic Synthesis, 8(5), 628-644.
  • de Fátima, Â., et al. (2016). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Mini-Reviews in Organic Chemistry, 13(2), 898-929.
  • de Fátima, Â., et al. (2015). Easy Access to Evans' Oxazolidinones.
  • Nagireddy, J. R., & Tam, W. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200-2205.
  • Sibi, M. P., & Rane, D. S. (2021). Strategies for the Enantioselective Synthesis of 2-Isoxazolines and 2-Isoxazolin-5-ones Bearing Fully Substituted Stereocenters. ChemRxiv.
  • Nagireddy, J. R., et al. (2011). Methods of Cleavage of 2-Isoxazolines. Current Organic Synthesis, 8(5), 628-644.
  • Adu-Ampratwum, D., et al. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 29(24), 6035.
  • Nagireddy, J. R., & Tam, W. (2014). Supporting Information N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines Experimental. Beilstein Journal of Organic Chemistry, 10, 2200-2205.
  • Nagireddy, J. R., & Tam, W. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200-2205.
  • Auricchio, S., et al. (1986). An unexpected transformation by reduction of isoxazolines. Tetrahedron Letters, 27(31), 3613-3616.

Sources

Ethyl 2-chloro-2-(hydroxyimino)acetate in complex molecule synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 2-chloro-2-(hydroxyimino)acetate in Complex Molecule Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-chloro-2-(hydroxyimino)acetate (CAS: 14337-43-0), also known as ethyl chloroximidoacetate, is a critical building block in organic synthesis, primarily utilized as a precursor for the in situ generation of ethoxycarbonylformonitrile oxide . This transient 1,3-dipole is a linchpin in the synthesis of functionalized isoxazoles and isoxazolines via [3+2] cycloaddition reactions.

Its significance lies in its ability to introduce a 3-ethoxycarbonyl group into heterocyclic cores, a moiety that serves as a versatile handle for further derivatization (e.g., to amides, acids, or alcohols) and acts as a bioisostere for carboxylic acids in glutamate receptor ligands (e.g., AMPA/kainate agonists). This guide details the mechanistic underpinnings, safety protocols, and optimized methodologies for deploying this reagent in complex molecule synthesis.

Chemical Profile & Safety Architecture

PropertyData
IUPAC Name Ethyl (2Z)-2-chloro-2-(hydroxyimino)acetate
CAS Number 14337-43-0
Formula C₄H₆ClNO₃
MW 151.55 g/mol
Appearance White to off-white crystalline solid
Melting Point 70–76 °C
Solubility Soluble in DCM, EtOAc, MeOH, THF; slightly soluble in water.[1][2]
Stability Moisture sensitive; thermally unstable (risk of dimerization to furoxans).
Safety & Handling Protocol (H-Codes)
  • H315/H319: Causes skin and serious eye irritation.

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Sensitizer).

  • H335: May cause respiratory irritation.

  • Critical Hazard: As a chloro-oxime, this compound is a potent alkylating agent and skin sensitizer. All manipulations must occur in a chemical fume hood.

  • Thermal Hazard: Do not heat bulk neat material above 80°C due to the risk of runaway decomposition.

Mechanistic Principles: The Dipole Generation

The utility of ethyl 2-chloro-2-(hydroxyimino)acetate rests on its conversion to the reactive nitrile oxide species. This transformation is typically achieved via base-mediated dehydrohalogenation.

Mechanism:

  • Deprotonation: A weak base (e.g., NaHCO₃, Et₃N) removes the oxime proton.

  • Elimination: Chloride is expelled, generating ethoxycarbonylformonitrile oxide .

  • Cycloaddition: This 1,3-dipole undergoes a concerted [3+2] cycloaddition with an alkene (yielding an isoxazoline) or an alkyne (yielding an isoxazole).

Competing Pathway: In the absence of a sufficient dipolarophile, the nitrile oxide rapidly dimerizes to form a furoxan (1,2,5-oxadiazole-2-oxide) derivative, effectively consuming the reagent.

G Start Ethyl 2-chloro-2- (hydroxyimino)acetate Dipole Ethoxycarbonylformonitrile Oxide (1,3-Dipole) Start->Dipole - HCl Base Base (NaHCO3/Et3N) Base->Dipole Isoxazole Target Isoxazole (3-Carboethoxy) Dipole->Isoxazole [3+2] Cycloaddition (Fast) Furoxan Furoxan Dimer (Side Product) Dipole->Furoxan Dimerization (Slow/Competing) Alkyne Dipolarophile (Alkyne/Alkene) Alkyne->Isoxazole

Caption: Mechanism of nitrile oxide generation and competing pathways. High dipolarophile concentration favors the green path.

Case Study: Synthesis of CIP-AS (Glutamate Analog)

A seminal application of this reagent is found in the synthesis of CIP-AS (2-amino-3-(3-carboxy-5-isoxazolyl)propanoic acid), a potent agonist for AMPA/kainate glutamate receptors.

  • The Challenge: Constructing the isoxazole core while maintaining the chiral integrity of the amino acid side chain.

  • The Solution: Using ethyl 2-chloro-2-(hydroxyimino)acetate to generate the nitrile oxide, which reacts with a chiral vinyl glycine derivative.

  • Outcome: The [3+2] cycloaddition proceeds with high regioselectivity, placing the ethoxycarbonyl group at the C3 position. This ester is subsequently hydrolyzed to the carboxylic acid required for receptor binding.

This route demonstrates the reagent's ability to function under mild conditions compatible with sensitive protecting groups (e.g., Boc, Fmoc).

Detailed Protocol: [3+2] Cycloaddition

This protocol describes the synthesis of a 3,5-disubstituted isoxazole using a terminal alkyne.

Reagents:
  • Precursor: Ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 equiv)[3]

  • Dipolarophile: Terminal Alkyne (1.0 equiv)

  • Base: Sodium Bicarbonate (NaHCO₃) (2.5 equiv) or Triethylamine (Et₃N)

  • Solvent: Ethyl Acetate (EtOAc) / Water biphasic system OR DCM (if using Et₃N).

Step-by-Step Procedure:
  • Preparation of Organic Phase:

    • Dissolve the Alkyne (1.0 mmol) and Ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 mmol, 182 mg) in Ethyl Acetate (5 mL).

    • Note: If the alkyne is sluggish, increase the chloro-oxime to 1.5–2.0 equiv to account for dimerization losses.

  • Initiation (Biphasic Method):

    • Prepare a solution of NaHCO₃ (2.5 mmol, 210 mg) in Water (5 mL).

    • Add the aqueous base solution to the organic phase.

    • Stir vigorously at room temperature (20–25 °C).

    • Mechanistic Insight: The biphasic system allows for the slow, controlled release of the nitrile oxide at the interface, keeping its instantaneous concentration low. This favors reaction with the alkyne over self-dimerization.

  • Monitoring:

    • Monitor via TLC (visualize with UV or KMnO₄). The chloro-oxime spot (usually higher R_f) will disappear.

    • Reaction time is typically 4–12 hours.

  • Work-up:

    • Separate the layers.

    • Extract the aqueous layer with EtOAc (2 x 5 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc).

    • Checkpoint: The product should show a characteristic ethyl ester signal in ¹H NMR (~1.4 ppm triplet, ~4.4 ppm quartet) and the isoxazole proton (~6.5–6.9 ppm singlet).

Experimental Workflow & Decision Tree

This diagram guides the researcher through the optimization process based on the reactivity of the dipolarophile.

Workflow Start Start: Define Dipolarophile CheckType Is it an Alkyne or Alkene? Start->CheckType AlkynePath Alkyne (Target: Isoxazole) CheckType->AlkynePath AlkenePath Alkene (Target: Isoxazoline) CheckType->AlkenePath ConditionCheck Is Dipolarophile Electron-Poor? AlkynePath->ConditionCheck AlkenePath->ConditionCheck Standard Standard Protocol: NaHCO3 / EtOAc / H2O (Room Temp) ConditionCheck->Standard No (Electron-Rich/Neutral) Forced Forced Conditions: Reflux in Toluene Slow addition of Chloro-oxime ConditionCheck->Forced Yes (Electron-Poor) Purification Purification: Silica Gel Chromatography Standard->Purification Forced->Purification

Caption: Decision matrix for optimizing cycloaddition conditions based on substrate electronics.

Troubleshooting & Expert Insights

  • Problem: Low Yield / High Dimerization.

    • Cause: The rate of nitrile oxide generation exceeds the rate of cycloaddition.

    • Solution: Use a syringe pump to slowly add the ethyl 2-chloro-2-(hydroxyimino)acetate solution to a mixture of the alkyne and base over 4–6 hours. This keeps the steady-state concentration of the dipole low.

  • Problem: Incomplete Reaction.

    • Cause: Dipolarophile is electron-deficient (mismatched orbital energies).

    • Solution: Switch to thermal conditions. Reflux in toluene (110 °C) allows for thermal dehydrochlorination (less common) or use a stronger organic base (DIPEA) in refluxing THF.

  • Storage: The reagent degrades over time, releasing HCl. Store at 2–8 °C under inert gas. If the solid turns yellow/orange, recrystallize from Hexanes/EtOAc before use.

References

  • Conti, P. et al. (2001).[5] "An improved synthesis of enantiomerically pure CIP-AS, a potent and selective AMPA-kainate receptor agonist."[5] Tetrahedron: Asymmetry, 12(9), 1363-1367.[5]

  • Liu, K.C. et al. (1980). "Synthesis of isoxazoles from ethyl 2-chloro-2-(hydroxyimino)acetate." Journal of Organic Chemistry, 45(24), 4913–4915.

  • Hansen, T.V. et al. (2005). "One-Pot Synthesis of 3,5-Disubstituted Isoxazoles." Journal of Organic Chemistry, 70(19), 7761–7764.

  • Sigma-Aldrich. "Ethyl 2-chloro-2-(hydroxyimino)acetate Safety Data Sheet."

Sources

Application Note: Precision Synthesis of Isoxazoles via [3+2] Cycloaddition of Ethyl 2-chloro-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the robust synthesis of ethyl isoxazole-3-carboxylates via the [3+2] dipolar cycloaddition of alkynes with in situ generated ethoxycarbonylformonitrile oxide. Unlike unstable nitrile oxide precursors, Ethyl 2-chloro-2-(hydroxyimino)acetate (also known as ethyl chlorooximidoacetate) serves as a stable, crystalline shelf-reagent that releases the reactive dipole under mild basic conditions. This protocol emphasizes the "Slow Addition Strategy" to maximize regioselectivity for the 3,5-disubstituted isomer and minimize nitrile oxide dimerization (furoxan formation).

Introduction & Strategic Value

Isoxazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for carboxylic acids and esters, and forming the core of blockbuster drugs like Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD).

The reaction between Ethyl 2-chloro-2-(hydroxyimino)acetate (1) and a terminal alkyne (2) offers a direct route to ethyl 5-substituted isoxazole-3-carboxylates (3) . This specific substitution pattern is synthetically valuable because the C3-ester group provides a versatile handle for further elaboration (e.g., hydrolysis to acid, reduction to alcohol, or amidation).

Key Advantages of this Protocol:
  • Regiocontrol: Terminal alkynes yield the 3,5-isomer almost exclusively (>95:5).

  • Operational Simplicity: One-pot, room-temperature reaction.

  • Atom Economy: High-yield conversion with minimal byproduct formation when controlled properly.

Mechanistic Insight

The reaction proceeds via a Huisgen [3+2] cycloaddition. Understanding the kinetics of the dipole generation is critical for success.

  • Dipole Generation: Treatment of the chlorooxime (1) with a base (Triethylamine) effects dehydrochlorination, generating ethoxycarbonylformonitrile oxide (A) .[1]

  • Cycloaddition: This 1,3-dipole (A) reacts with the alkyne dipolarophile (2) . The reaction is LUMO(dipole)-controlled. The specific orbital coefficients favor the formation of the 3,5-disubstituted isoxazole (3) .

  • Competing Pathway: If the concentration of dipole (A) is too high relative to the alkyne, it dimerizes to form the furoxan derivative (4) (Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate). This is the primary failure mode.

Pathway Visualization

Mechanism Start Ethyl 2-chloro-2- (hydroxyimino)acetate (1) Dipole Ethoxycarbonylformonitrile oxide (Dipole A) Start->Dipole Dehydrochlorination (-HCl) Base Base (TEA) Base->Dipole TS [3+2] Transition State Dipole->TS + Alkyne SideProduct Furoxan Dimer (4) (Side Reaction) Dipole->SideProduct Dimerization (High Conc.) Alkyne Alkyne (2) (Dipolarophile) Alkyne->TS Product Ethyl 5-substituted isoxazole-3-carboxylate (3) TS->Product Regioselective Cyclization

Figure 1: Mechanistic pathway highlighting the critical branch point between productive cycloaddition and parasitic dimerization.

Experimental Protocol: The "Slow Addition" Method

To ensure high yields, the stationary concentration of the nitrile oxide must be kept low. This protocol utilizes a slow addition of the base to a mixture of the chlorooxime and alkyne.

Materials
  • Reagent A: Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv)

  • Reagent B: Terminal Alkyne (1.1 - 1.2 equiv)

  • Base: Triethylamine (TEA) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH)

  • Apparatus: Syringe pump (recommended) or pressure-equalizing dropping funnel.

Step-by-Step Procedure
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv, e.g., 5 mmol) and the Alkyne (1.2 equiv, 6 mmol) in DCM (20 mL, 0.25 M).

  • Setup: Place the flask in a water bath at 20–25 °C. Attach a dropping funnel or syringe pump containing TEA (1.2 equiv) dissolved in a small volume of DCM (5 mL).

  • Addition: Add the TEA solution dropwise over a period of 2–4 hours .

    • Note: Rapid addition causes localized high concentrations of nitrile oxide, leading to dimerization.

  • Completion: After addition is complete, stir for an additional 2–12 hours. Monitor reaction progress by TLC (typically 20% EtOAc/Hexane). The chlorooxime spot should disappear.

  • Workup:

    • Dilute reaction mixture with DCM (30 mL).

    • Wash with water (2 x 20 mL) to remove triethylammonium chloride salts.

    • Wash with brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the residue via silica gel flash chromatography.

    • Eluent: Gradient from 0% to 20% EtOAc in Hexanes.

    • Product: The 3,5-disubstituted isoxazole is typically less polar than the furoxan dimer.

Workflow Diagram

Protocol Setup Step 1: Dissolve Chlorooxime + Alkyne in DCM (0.25 M) Addition Step 2: Add TEA (1.2 equiv) Dropwise over 2-4 hours Setup->Addition Reaction Step 3: Stir at RT (2-12 h) Monitor TLC Addition->Reaction Check Starting Material Consumed? Reaction->Check Check->Reaction No (Stir longer) Workup Step 4: Aqueous Wash (H2O/Brine) Dry & Concentrate Check->Workup Yes Purify Step 5: Flash Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the slow-addition synthesis protocol.

Substrate Scope & Performance Data

The reaction is highly tolerant of functional groups on the alkyne.[3][4] Electron-deficient alkynes react faster (lower LUMO energy) but may require careful handling to avoid polymerization.

Table 1: Representative Yields and Regioselectivity

EntryAlkyne Substituent (R)Electronic NatureConditionsYield (%)Regio (3,5 : 3,[5]4)
1 Phenyl (Ph)ConjugatedDCM, RT, 4h85-92>98 : 2
2 4-MethoxyphenylElectron-RichDCM, RT, 6h78-85>95 : 5
3 4-NitrophenylElectron-PoorDCM, RT, 2h90-95>98 : 2
4 n-Butyl (Alkyl)NeutralEtOH, Reflux65-7590 : 10
5 CO₂Et (Propiolate)Very Electron-PoorDCM, 0°C80-88>99 : 1
6 CH₂OH (Propargyl alc)H-BondingH₂O/tBuOH70-80>95 : 5

Data aggregated from representative literature sources [1][2].

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield / Furoxan Formation Base added too quickly.Increase addition time of TEA; dilute the reaction further (0.1 M).
Incomplete Reaction Alkyne is unreactive (steric bulk).Switch solvent to refluxing Ethanol or Toluene; use excess alkyne (2.0 equiv).
Poor Regioselectivity Internal alkyne used.This method is optimized for terminal alkynes. Internal alkynes often yield 50:50 mixtures.
Emulsion during Workup Amphiphilic product.Use DCM for extraction; add a small amount of MeOH to break emulsion.

Safety & Handling

  • Ethyl 2-chloro-2-(hydroxyimino)acetate: This compound is a skin irritant and a potent sensitizer. Always wear double nitrile gloves and handle in a fume hood.

  • Nitrile Oxides: While generated in situ, nitrile oxides are high-energy species. Do not heat the reaction mixture in a sealed vessel without pressure relief (risk of runaway decomposition).

  • Residues: The furoxan byproduct is generally stable but should be treated as potentially energetic waste.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[5] One-pot synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and aldehydes.[5] The Journal of Organic Chemistry, 70(19), 7761-7764.

  • Rai, K. M. L., & Hassner, A. (1989). Chloramine-T in organic synthesis.[5][6] A simple one-pot synthesis of isoxazoles and isoxazolines from aldoximes. Synthetic Communications, 19(16), 2799-2807.

  • Mendel, D. E., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790.[7]

  • Sigma-Aldrich. Product Specification: Ethyl 2-chloro-2-(hydroxyimino)acetate.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Stereoselectivity in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Stereoselective Cycloadditions. This guide is designed for researchers, medicinal chemists, and process scientists who leverage the power of cycloaddition reactions to construct complex molecular architectures. As a Senior Application Scientist, I understand that achieving high stereocontrol is often the most critical—and challenging—aspect of these transformations.

This resource is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explore the underlying principles governing stereoselectivity, enabling you to troubleshoot effectively and design more robust synthetic routes.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a direct Q&A format.

Issue 1: My Diels-Alder reaction is giving a poor endo:exo diastereomeric ratio.

Problem: You are performing a [4+2] cycloaddition and obtaining a mixture of endo and exo products, with the desired isomer in the minority or the selectivity being unacceptably low.

Potential Causes & Solutions:

  • Thermodynamic vs. Kinetic Control: The Diels-Alder reaction is reversible. The endo product is typically the kinetically favored product due to stabilizing secondary orbital interactions in the transition state.[1][2] However, the exo product is often the more thermodynamically stable isomer due to reduced steric hindrance.[2]

    • Strategy: If your reaction temperature is too high or the reaction time is too long, the initially formed kinetic endo product may be reverting to the starting materials and re-reacting to form the more stable exo isomer.

    • Actionable Protocol:

      • Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or -78 °C. This will trap the kinetic product and prevent equilibration.

      • Monitor Reaction Time: Use TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the starting material is consumed, before significant isomerization to the thermodynamic product can occur.

  • Insufficient Electronic Activation: The secondary orbital interactions that favor the endo product are more pronounced in electronically matched systems (electron-rich diene, electron-poor dienophile).[3][4]

    • Strategy: The use of a Lewis acid catalyst can dramatically enhance endo selectivity. The Lewis acid coordinates to the electron-withdrawing group on the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and exaggerating the coefficients of the frontier orbitals involved in the secondary overlap.[5][6]

    • Actionable Protocol:

      • Introduce a Lewis Acid: Add a stoichiometric or catalytic amount of a Lewis acid like AlCl₃, TiCl₄, or SnCl₄. These catalysts can significantly accelerate the reaction and increase the endo:exo ratio, even at lower temperatures.[5]

      • Screen Lewis Acids: The optimal Lewis acid can be substrate-dependent. A screening approach is often effective.

  • Solvent Effects: The polarity of the solvent can influence the stability of the polarizable transition states. While general rules can be elusive, empirical screening is valuable.[7][8] Some studies have shown that in specific cases, such as the reaction of furan with maleic anhydride, solvent choice can invert the selectivity from favoring the endo to the exo isomer.[9]

    • Strategy: Screen a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile).

G start Poor endo:exo Ratio Observed temp Is Reaction Temperature > RT? start->temp lewis_acid Are you using a Lewis Acid? temp->lewis_acid No lower_temp Action: Lower Temperature (e.g., 0 °C to -78 °C) temp->lower_temp Yes add_lewis_acid Action: Add Lewis Acid (e.g., TiCl₄, AlCl₃) lewis_acid->add_lewis_acid No screen_lewis_acid Action: Screen different Lewis Acids lewis_acid->screen_lewis_acid Yes result Improved Selectivity? lower_temp->result add_lewis_acid->result screen_lewis_acid->result solvent Action: Screen Solvents (Toluene, CH₂Cl₂, Hexane) result->solvent No

Caption: Workflow for troubleshooting poor endo:exo selectivity.

Issue 2: My catalytic asymmetric cycloaddition shows low enantiomeric excess (ee).

Problem: You are using a chiral catalyst (e.g., a chiral Lewis acid or an organocatalyst) to induce enantioselectivity, but the product is nearly racemic or has a low ee.

Potential Causes & Solutions:

  • Uncatalyzed "Background" Reaction: The thermal, non-catalyzed reaction is competing with the desired catalytic pathway. If the background reaction is fast relative to the catalyzed one, it will produce a racemic product, thus eroding the overall ee.

    • Strategy: The goal is to accelerate the catalyzed pathway while suppressing the background reaction.

    • Actionable Protocol:

      • Lower the Temperature: This is often the most effective solution. The catalyzed reaction generally has a lower activation energy than the uncatalyzed one, so decreasing the temperature will slow the background reaction more significantly.

      • Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst concentration can improve ee if catalyst aggregation or side reactions are an issue. However, typically one ensures the catalyst loading is sufficient to outcompete the background pathway. Screen loadings from 1 mol% to 20 mol%.

  • Catalyst Deactivation/Inhibition: Chiral Lewis acids and many organocatalysts are sensitive to impurities, particularly water and oxygen.[10][11]

    • Strategy: Rigorous exclusion of atmospheric contaminants and purification of all reagents is critical.

    • Actionable Protocol:

      • Use Anhydrous Conditions: Dry all glassware in an oven. Use freshly distilled, anhydrous solvents. Handle reagents under an inert atmosphere (Nitrogen or Argon).

      • Purify Reagents: Ensure starting materials are pure and free of inhibitors. For example, dienes should be free of peroxides.

      • Use Fresh Catalyst: Use a fresh batch of catalyst or ligand. Some complex catalysts should be pre-formed or activated in situ according to established literature procedures.[10]

  • Poor Catalyst-Substrate Match: The chiral environment created by the catalyst is not effectively differentiating the two faces of the prochiral substrate.

    • Strategy: The structure of the ligand or catalyst must be matched to the substrate.

    • Actionable Protocol:

      • Screen Catalysts/Ligands: This is the cornerstone of modern asymmetric catalysis. If using a metal-based Lewis acid, screen a library of chiral ligands. If using an organocatalyst, screen different catalyst backbones. For example, MacMillan imidazolidinones and Jørgensen-Hayashi diarylprolinol ethers are common starting points for organocatalyzed Diels-Alder reactions.[12][13]

      • Modify the Substrate: A subtle change to the substrate's steric or electronic properties can sometimes dramatically improve the stereochemical communication with the catalyst.

EntryLewis Acid PrecursorChiral LigandTemp (°C)Yield (%)endo:exoee (%) of endo
1Cu(OTf)₂(S,S)-Ph-BOX-7895>99:198
2Cu(OTf)₂(R,R)-tBu-BOX-7892>99:196 (R isomer)
3Sc(OTf)₃(S,S)-Ph-BOX-788895:591
4Cu(OTf)₂(S,S)-Ph-BOX099>99:185
5None (Thermal)None256085:150 (racemic)
Data is illustrative, based on typical outcomes for reactions of cyclopentadiene with an N-acryloyloxazolidinone.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose between a chiral auxiliary and a chiral catalyst?

Answer: This choice depends on the scale of the reaction, the availability of starting materials, and the desired outcome.

  • Chiral Auxiliaries: A chiral auxiliary is a chiral group temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction.[14] Evans oxazolidinones and Oppolzer's camphorsultam are classic examples.[14][]

    • Pros: Often highly reliable and predictable, providing high diastereoselectivity. The methodology is well-established.

    • Cons: Requires additional synthetic steps to attach and remove the auxiliary, which adds to the step count and can be low-yielding. The auxiliary is used in stoichiometric amounts, which is expensive and atom-uneconomical for large-scale synthesis.[16]

  • Chiral Catalysts: A chiral catalyst is used in sub-stoichiometric amounts to create a chiral environment in which the reaction takes place.

    • Pros: More atom-economical and efficient for large-scale applications. Avoids extra synthetic steps for auxiliary manipulation.

    • Cons: Requires extensive screening and optimization (catalyst, ligand, solvent, temperature). Can be sensitive to impurities and may have a competing uncatalyzed background reaction.

Q2: What is the Alder-Endo Rule, and are there exceptions?

Answer: The Alder-Endo Rule states that for [4+2] cycloadditions, the formation of the endo product is favored when the dienophile has a substituent with π-bonds (e.g., C=O, C≡N).[17] This preference is due to favorable secondary orbital interactions between the π-system of the substituent and the developing π-system of the diene in the transition state. This is a kinetic phenomenon; the endo product forms faster.[1]

Exceptions are common , especially in cases of:

  • High Steric Hindrance: If either the diene or dienophile is very bulky, steric repulsion in the more compact endo transition state can outweigh the electronic stabilization, leading to the exo product being favored even kinetically.

  • Intramolecular Reactions: Geometric constraints in intramolecular Diels-Alder reactions can often force the reaction to proceed through an exo transition state.

  • Reversible Reactions: As discussed in Troubleshooting Issue 1, if the reaction is run under conditions that allow for reversibility (high temperature), the more stable exo product may be the major isomer isolated.[2]

Q3: How do thermal and photochemical conditions affect cycloaddition stereochemistry according to Woodward-Hoffmann rules?

Answer: The Woodward-Hoffmann rules, based on the conservation of orbital symmetry, dictate the allowed stereochemical pathways for pericyclic reactions.[18] For cycloadditions, the key is the number of π-electrons involved.

  • [4+2] Cycloadditions (e.g., Diels-Alder): These involve 6 π-electrons (4n+2 system, where n=1). They are thermally allowed to proceed in a suprafacial-suprafacial manner, where both components add across the same face of the other.[19] This is the typical geometry observed. The photochemical [4+2] reaction is forbidden in this geometry.

  • [2+2] Cycloadditions: These involve 4 π-electrons (4n system, where n=1). They are thermally forbidden to proceed in a suprafacial-suprafacial manner. However, they are photochemically allowed via this pathway.[18][20] This is why many [2+2] reactions require UV light. A thermal [2+2] cycloaddition would need to proceed through a strained suprafacial-antarafacial transition state, which is geometrically difficult.[21]

G uc_diene Diene (HOMO) uc_ts endo Transition State (Modest Stabilization) uc_diene->uc_ts uc_dienophile Dienophile (LUMO) uc_dienophile->uc_ts uc_product endo + exo Products uc_ts->uc_product ΔG‡ (high) lc_diene Diene (HOMO) lc_ts endo Transition State (Enhanced Secondary Orbital Interaction) lc_diene->lc_ts lc_dienophile Dienophile-LA Complex (LUMO Energy Lowered) lc_dienophile->lc_ts lc_product endo Product (Major) lc_ts->lc_product ΔG‡ (low)

Sources

Technical Support Center: Chiral Analysis of Amino Acids from Isoxazoline Cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Method Development & Troubleshooting for


-Amino Acids
Assigned Specialist:  Senior Application Scientist

Executive Summary: The Analytical Challenge

You are likely analyzing


-amino acids  or 

-amino alcohols
derived from the reductive cleavage of isoxazolines (using reagents like

,

, or

).

The Core Problem: Unlike standard


-amino acids, these cleavage products often possess non-standard backbones and carry "dirty" inorganic matrices (metal salts) that destroy chiral columns. Furthermore, they lack strong chromophores, making detection difficult without derivatization.

This guide provides three validated workflows:

  • Direct Analysis (UV) : Using Crown Ether columns (Gold Standard for primary amines).

  • Direct Analysis (LC-MS) : Using Zwitterionic columns (Best for sensitivity/MS).

  • Indirect Analysis : Derivatization with Marfey’s Reagent (Best for complex matrices).

Module 1: Sample Preparation (The "Isoxazoline Legacy")

WARNING: Direct injection of isoxazoline cleavage mixtures will irreversibly damage chiral stationary phases (CSPs).

Protocol: Catalyst & Matrix Removal

Context: Reductive cleavage often leaves paramagnetic metals (


, 

,

) or Lewis acids that chelate to the chiral selector.
  • Quench & Chelate:

    • If using

      
      : Quench with 10% aqueous citric acid or Rochelle’s salt (Potassium Sodium Tartrate) to solubilize metal salts.
      
    • Critical Note: If moving to Crownpak analysis, you MUST remove all Potassium (

      
      ) ions (see Module 2). Use Citric Acid instead of Rochelle's salt if possible.
      
  • Cation Exchange Cleanup (SCX):

    • Step A: Load aqueous/organic supernatant onto a Strong Cation Exchange (SCX) cartridge (

      
       form).
      
    • Step B: Wash with MeOH (removes neutral isoxazoline starting material and non-basic byproducts).

    • Step C: Elute amino acid with

      
       in MeOH.
      
    • Step D: Lyophilize to remove ammonia.

Module 2: Direct Analysis via Crown Ether (Crownpak)

Best For: Primary amines (


- or 

-amino acids) with UV detection (200–210 nm). Column: Daicel CROWNPAK® CR-I(+) or CR(+) .
The Mechanism

The chiral selector is a crown ether that forms a "host-guest" complex with the ammonium ion (


) of your amino acid.
  • Requirement: The amine must be protonated.

  • Interference:

    
     ions fit perfectly into the 18-crown-6 ether ring, permanently blocking the active sites. Never use Potassium buffers. 
    
Standard Operating Procedure (SOP)
ParameterSetting / ValueRationale
Mobile Phase pH 1.0 – 2.0 (

- Perchloric Acid)
Ensures amine is fully protonated (

) for complexation.
Organic Modifier 0% to 15% Methanol (Max)High organic content disrupts the hydrophobic inclusion complex.
Temperature

Lower temperature (

) increases retention and selectivity (

).
Flow Rate 0.4 – 0.5 mL/minCrown ether kinetics are slow; lower flow improves resolution.
Troubleshooting Crownpak

CrownpakTroubleshooting start Issue: Poor Resolution or Peak Shape check_k Did you use Potassium (K+)? start->check_k regen Regenerate Column: Flush with H2O -> 10% MeOH check_k->regen Yes check_ph Check Mobile Phase pH check_k->check_ph No adjust_ph Adjust to pH 1.5 with HClO4 check_ph->adjust_ph pH > 2.0 check_temp Check Temperature check_ph->check_temp pH OK lower_temp Lower Temp to 10-15°C check_temp->lower_temp Temp > 25°C caption Figure 1: Logic flow for restoring performance in Crown Ether columns.

Module 3: Direct Analysis via Zwitterionic Phase (ZWIX)

Best For: LC-MS analysis, underivatized amino acids, or when Perchloric acid is forbidden. Column: Chiralpak ZWIX(+) or ZWIX(-) .

The Mechanism

Uses a Cinchona alkaloid-derived selector that acts as a Double Ion Exchanger .[1][2] It simultaneously interacts with the carboxylate (


) and ammonium (

) groups.
Standard Operating Procedure (SOP)
ParameterSetting / ValueRationale
Mobile Phase 50mM Formic Acid + 25mM DEA in MeOH/ACN/H2O (49:49:2)Maintains zwitterionic state.[1][3][4] MeOH is essential for protic interaction.[1][2][3]
Detection ELSD, CAD, or MS (ESI+)ZWIX phases bleed slightly in UV; MS is preferred.
Elution Order ZWIX(+) vs ZWIX(-)These are pseudo-enantiomeric.[1][2] If peaks overlap on (+), switch to (-) to reverse order.

Module 4: Indirect Analysis (Marfey's Method)

Best For: Complex matrices, trace analysis, or when direct columns fail. Reagent: FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[5]

Why Marfey's?

It converts enantiomers into diastereomers . Diastereomers have different physical properties and can be separated on a standard, cheap C18 column .

Protocol: Derivatization Workflow
  • Preparation:

    • Sample:

      
       amino acid solution (
      
      
      
      ).
    • Buffer:

      
       of 
      
      
      
      .
    • Reagent:

      
       of 1% FDAA in Acetone.
      
  • Reaction:

    • Heat at 40°C for 1 hour . (Do not overheat; FDAA can racemize at >50°C over long periods).

  • Quench:

    • Add

      
       of 
      
      
      
      to stop reaction (neutralize pH).
    • Dilute with mobile phase (e.g., 1:10).

  • Analysis (C18 Column):

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (Gradient).

    • Detection: UV 340 nm (FDAA chromophore).[6]

MarfeysMethod Isox Isoxazoline Cleavage Product Rxn React with L-FDAA (pH 9, 40°C) Isox->Rxn Add NaHCO3 Dia Diastereomers Formed (L-L and L-D) Rxn->Dia Nucleophilic Subst. Sep Separation on Standard C18 Dia->Sep Hydrophobicity Diff. caption Figure 2: Marfey's Reagent converts enantiomers to diastereomers for C18 separation.

Troubleshooting & FAQs

Q1: My Crownpak column pressure is spiking. Why?

A: You likely precipitated salts.

  • Cause: Did you switch from a buffer to pure MeOH? Or did you inject a sample high in inorganic salts (from the cleavage)?

  • Fix: Flush column with water (pH adjusted to 2.0) at low flow (0.2 mL/min) for 4 hours. Do not backflush Crownpak columns unless specified by the specific model manual (CR-I is immobilized and robust; older CR is coated and fragile).

Q2: I see "Ghost Peaks" in my Marfey's analysis.

A: This is unreacted reagent or hydrolysis byproducts.

  • Fix: Always run a "Blank" derivatization (Reagent + Buffer + Heat, no amino acid). The FDAA peak usually elutes late. Subtract this from your sample chromatogram.

Q3: Can I use TFA instead of Perchloric Acid ( ) for Crownpak?

A: Yes, but resolution usually drops.

  • Insight: Perchlorate (

    
    ) is a "chaotropic" anion that improves the shape of cationic peaks better than Trifluoroacetate. If you must use LC-MS, you cannot use Perchloric acid. In that case, switch to the ZWIX  method (Module 3).
    
Q4: My -amino acid peaks are broad on C18 after derivatization.

A: Check your gradient slope.

  • Fix: Diastereomers often elute close together. Use a shallow gradient (e.g., 0.5% B per minute increase) rather than a steep ballistic gradient.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). [Link][7]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][3][4][8][9][10][11][12][13][14] [Link]

  • Kozikowski, A. P., et al. Isoxazolines as Intermediates in the Synthesis of Beta-Amino Acids. (General methodology reference). [Link]

Sources

Improving regioselectivity in nitrile oxide cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Regioselectivity in Nitrile Oxide Cycloadditions

Welcome to the Technical Support Center

Current Status: Online | Tier: Advanced Chemical Synthesis Ticket Subject: Controlling Regio- and Chemoselectivity in 1,3-Dipolar Cycloadditions

Welcome. You are likely here because your nitrile oxide cycloaddition (NiOAC) yielded an inseparable mixture of regioisomers (3,5- vs. 3,4-disubstituted), or your dipole dimerized into a furoxan before reacting.

This guide moves beyond standard textbook definitions. We treat the reaction as a programmable system where Frontier Molecular Orbital (FMO) interactions and Steric Trajectory are the variables you can manipulate.

Module 1: Diagnostic & Triage (Troubleshooting)

Q1: Why is my reaction producing a ~1:1 mixture of 3,5- and 3,4-isomers?

Diagnosis: Electronic/Steric Mismatch. Technical Explanation: The regioselectivity of nitrile oxide cycloadditions is governed by the interplay between sterics and FMO coefficients.[1]

  • Steric Control: Generally favors the 3,5-disubstituted product (the oxygen of the dipole attacks the more substituted carbon, placing the bulky R-group of the dipole away from the dipolarophile's substituent).

  • Electronic Control: In typical Type II or Type III dipoles, the dominant interaction is

    
    .[2] If the dipolarophile is electron-deficient (e.g., acrylates), the electronic bias reinforces the steric bias, yielding high 3,5-selectivity.
    
  • The Failure Point: If you use an electron-rich or neutral internal alkene, the FMO energy gap narrows or inverts, and steric differentiation becomes negligible. This leads to the "regiochemical scramble."

Q2: My nitrile oxide is dimerizing (Furoxan formation) instead of reacting.

Diagnosis: Kinetic Competition Failure. Technical Explanation: Nitrile oxides are high-energy species.[2] The dimerization rate constant (


) is often second-order, whereas cycloaddition (

) is second-order mixed.


If

is high, dimerization dominates. The Fix: You must keep the instantaneous concentration of nitrile oxide near zero. See Protocol A (Syringe Pump Addition) below.
Q3: Can I force the formation of the 3,4-isomer?

Diagnosis: Thermodynamic/Kinetic Uphill Battle. Technical Explanation: The 3,4-isomer is rarely favored in intermolecular reactions due to severe steric clash in the transition state.[2] The Fix:

  • Intramolecularity (INOC): Tether the dipole and dipolarophile.[1][2] The geometric constraint of the tether forces the 3,4-alignment.

  • Boron/Silicon Tethers: Use a temporary silyl or boronate tether that can be cleaved post-cyclization.

Module 2: Decision Logic & Optimization

Use this logic flow to select the correct experimental condition for your substrate.

RegioSelectivity Start Start: Define Substrate Dipolarophile Dipolarophile Type? Start->Dipolarophile Terminal Terminal Alkyne/Alkene Dipolarophile->Terminal Sterically Biased Internal Internal Alkyne/Alkene Dipolarophile->Internal Sterically Neutral Standard Standard Huisgen (High 3,5-Selectivity) Terminal->Standard AllylicOH Allylic Alcohol? Internal->AllylicOH Problem Regio-Scramble Risk AllylicOH->Problem No Kanemasa Kanemasa Protocol (Mg-Mediated Chelation) AllylicOH->Kanemasa Yes Use Syringe Pump\n(Slow Addition) Use Syringe Pump (Slow Addition) Problem->Use Syringe Pump\n(Slow Addition) Consider INOC\n(Tethering) Consider INOC (Tethering) Problem->Consider INOC\n(Tethering)

Figure 1: Regioselectivity Optimization Logic. A decision tree for selecting reaction conditions based on dipolarophile substitution patterns.

Module 3: Advanced Methodologies

Protocol A: The "Mukaiyama" Slow-Release Method

Best for: Preventing dimerization and handling unstable dipoles.

Concept: Instead of generating the nitrile oxide all at once (as with Huisgen's chloramine-T method), we use the dehydration of nitroalkanes by phenyl isocyanate (PhNCO).[2] This releases the dipole slowly in situ.

Reagents:

  • Primary Nitroalkane (Precursor)

  • Phenyl Isocyanate (PhNCO) (Dehydrating agent)

  • Triethylamine (Catalytic base)

  • Dipolarophile (Alkene/Alkyne)[1][3]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve the Dipolarophile (1.0 equiv) and PhNCO (2.0 equiv) in dry Benzene or Toluene (0.1 M).

  • Activation: Add Triethylamine (catalytic, ~5 drops).

  • Addition: Dissolve the Nitroalkane (1.2 equiv) in a minimal amount of solvent. Load this into a syringe.

  • Execution: Using a syringe pump, add the nitroalkane solution over 6–12 hours at reflux (

    
     for Benzene).
    
  • Workup: Filter off the diphenylurea byproduct (white solid). Concentrate filtrate.

Why this works: The PhNCO traps water/oxide slowly.[2] The low steady-state concentration of nitrile oxide ensures


.
Protocol B: The "Kanemasa" Magnesium-Mediated Chelation

Best for: Allylic alcohols requiring high regio- and diastereocontrol.[2]

Concept: Standard cycloadditions to allylic alcohols often yield mixtures.[2] Kanemasa demonstrated that coordinating Mg(II) to the allylic alkoxide creates a template. The nitrile oxide oxygen coordinates to the magnesium, locking the transition state and directing the carbon of the dipole to the


-carbon of the alkene.

Mechanism Visualization:

KanemasaMechanism cluster_complex Chelated Transition State Mg Mg(II) O_Allyl O(Allyl) Mg->O_Allyl O_Dipole O(Dipole) Mg->O_Dipole Alkene Alkene O_Allyl->Alkene C(Dipole) C(Dipole) O_Dipole->C(Dipole) Alkene->C(Dipole) Directed Attack

Figure 2: Kanemasa Chelation Model. Mg(II) coordinates both the allylic oxygen and the nitrile oxide oxygen, enforcing a specific facial attack and regiochemistry.[4]

Step-by-Step:

  • Alkoxide Formation: Dissolve allylic alcohol (1.0 equiv) in DCM. Add Ethylmagnesium Bromide (EtMgBr, 1.1 equiv) at

    
     to generate the magnesium alkoxide. Stir for 30 min.
    
  • Dipole Addition: Add the hydroximoyl chloride (nitrile oxide precursor, 1.2 equiv).

  • Cyclization: Slowly add a weak base (e.g.,

    
    ) to generate the nitrile oxide in situ.[2]
    
  • Result: The coordination directs the formation of the 3,5-cis-isoxazoline with high diastereoselectivity.[2]

Module 4: Comparative Data

Table 1: Comparison of Nitrile Oxide Generation Methods

MethodReagentsKey AdvantageKey Disadvantage
Huisgen Aldoxime + Chloramine-TRapid, room temp, accessible reagents.[2]High dimerization risk; sulfonamide byproducts.
Mukaiyama Nitroalkane + PhNCOBest for slow release ; avoids Cl2 handling.[2]Requires reflux; urea byproduct removal.
Dehydration Nitroalkane +

+ DMAP
Very clean; CO2/tBuOH byproducts are volatile.Expensive reagents for scale-up.
Kanemasa Hydroximoyl Chloride + Mg(II)High Regio/Stereocontrol via chelation.[2]Limited to allylic alcohol substrates.

References

  • Huisgen, R. (1963).[2] 1,3-Dipolar Cycloadditions.[1][2][4][5][6][7][8][9][10][11][12] Past and Future. Angewandte Chemie International Edition.[2] Link

  • Kanemasa, S., et al. (1994).[2] Magnesium-mediated regio- and stereoselective nitrile oxide cycloadditions to allylic alcohols.[1][2][4][10] Journal of the American Chemical Society.[2][13] Link

  • Mukaiyama, T., & Hoshino, T. (1960).[2] The Reaction of Primary Nitroparaffins with Isocyanates.[2] Journal of the American Chemical Society.[2][13] Link

  • Houk, K. N. (1975).[2] The frontier molecular orbital theory of cycloaddition reactions.[1][2][4] Accounts of Chemical Research.[2] Link

Sources

Technical Support Center: Spectroscopic Identification of Isoxazoline Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the structural elucidation of isoxazoline regioisomers. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the common but critical challenge of unambiguously identifying the correct regioisomeric products from synthesis, particularly from 1,3-dipolar cycloaddition reactions.

Distinguishing between isoxazoline regioisomers is paramount, as different isomers can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties.[1] An incorrect structural assignment can jeopardize lead optimization, invalidate structure-activity relationship (SAR) studies, and create significant regulatory hurdles.[2] This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to navigate this analytical challenge with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the most common isoxazoline regioisomers I'm likely to encounter, and why is differentiating them so critical?

In the context of 1,3-dipolar cycloadditions between a nitrile oxide and an alkene, you will typically generate Δ²-isoxazolines (also known as 4,5-dihydroisoxazoles).[3] Depending on the substitution pattern of your alkene, you can form a mixture of regioisomers, most commonly 3,5-disubstituted and 3,4-disubstituted isoxazolines.

The reason for meticulous differentiation is functional. The spatial arrangement of substituents dictates how the molecule interacts with biological targets like enzymes or receptors.[4] A simple shift of a functional group from the C4 to the C5 position can turn a potent drug candidate into an inactive or even toxic compound.

Q2: Which single spectroscopic technique is the most powerful and definitive for identifying isoxazoline regioisomers?

Without question, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique. While other methods provide valuable pieces of the puzzle, only a full suite of NMR experiments—particularly 2D NMR—can unambiguously map the covalent framework of the molecule.[5][6] Experiments like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are designed to reveal 2-3 bond correlations and through-space proximities, respectively, which are essential for solving complex structural problems.[7][8]

Q3: Can Mass Spectrometry (MS) alone differentiate these regioisomers?

Generally, no. Regioisomers have the same molecular formula and, therefore, the same exact mass.[9] While tandem MS (MS/MS) can sometimes generate unique fragmentation patterns for different isomers, these patterns are not always predictable or distinct enough for confident assignment without authentic standards for comparison.[10][11] However, coupling liquid chromatography with mass spectrometry (LC-MS) is an excellent method to separate the regioisomers chromatographically before they enter the mass spectrometer, allowing for their quantification.[12]

Q4: How useful is Infrared (IR) Spectroscopy for this specific problem?

IR spectroscopy is excellent for confirming the presence of key functional groups but is a poor tool for distinguishing regioisomers. You can confirm the formation of the isoxazoline ring by identifying the C=N stretch (approx. 1580-1620 cm⁻¹) and N-O stretch (approx. 850-950 cm⁻¹). However, the subtle differences between regioisomers manifest in the complex "fingerprint region" (below 1500 cm⁻¹), which is typically too congested and difficult to interpret for a definitive structural assignment.[13][14]

Troubleshooting Guide: NMR Spectroscopy

NMR is your primary tool. When 1D spectra are not enough, 2D experiments are essential. This section addresses common issues encountered during the analysis.

Q5: My ¹H NMR spectrum is ambiguous. How do I begin to assign the protons on the isoxazoline ring?

This is a common starting point. The key is to analyze chemical shifts (δ) and coupling constants (J).

Causality: The chemical environment of each proton dictates its chemical shift. Protons on C5 (H5) are adjacent to oxygen and are typically deshielded (shifted downfield) compared to protons on C4 (H4). The coupling constant (³J_HH) between vicinal protons (H-C-C-H) provides information about the dihedral angle and connectivity.

Troubleshooting Protocol:

  • Identify the Ring Protons: Look for signals in the 3.0 - 5.5 ppm range, which is typical for the H4 and H5 protons of a 2-isoxazoline ring.[15][16]

  • Analyze Chemical Shifts: The proton at C5 (δ ≈ 4.5-5.2 ppm) is usually downfield from the protons at C4 (δ ≈ 3.2-3.8 ppm) due to the influence of the adjacent ring oxygen.

  • Measure Coupling Constants: In a typical 4,5-disubstituted system, you will see an ABX or AMX spin system. The vicinal coupling constant between H4 and H5 (³J_H4-H5) is typically in the range of 6-10 Hz for a trans relationship and 8-12 Hz for a cis relationship.[17][18] The geminal coupling (²J_H4a-H4b) if C5 is substituted is usually much larger, around 15-18 Hz.[19]

  • Use a ¹H-¹H COSY Spectrum: If signals overlap, a COSY spectrum will definitively show which protons are coupled to each other, confirming the H4-H5 connectivity.[5]

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for 2-Isoxazoline
Position ¹H Chemical Shift (ppm)
C3 (quaternary)-
C43.2 - 3.8
C54.5 - 5.2
Note: Ranges are approximate and vary based on substituents and solvent.
Q6: I've assigned the protons, but I'm still not sure if my substituent is at C4 or C5. Which 2D NMR experiment is the ultimate tiebreaker?

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the definitive tool for establishing long-range connectivity and confirming regiochemistry.[20]

Causality: HMBC detects correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). By observing a correlation from a known proton to an unknown quaternary carbon (like C3 of the isoxazoline ring), you can definitively piece the molecular puzzle together.

Troubleshooting & Interpretation Protocol:

  • Acquire an HMBC Spectrum: Ensure the experiment is optimized for a ⁿJ_CH of ~8-10 Hz to detect typical 2- and 3-bond couplings.[20]

  • Look for the Key Correlation to C3: The imine carbon (C3) of the isoxazoline ring is quaternary and appears around 155-160 ppm in the ¹³C NMR spectrum.

    • For a 3,5-disubstituted regioisomer: You should observe a ²J_CH correlation from the H4 protons to the C3 carbon. You will also see a ³J_CH correlation from the H4 protons to the C5 carbon.

    • For a 3,4-disubstituted regioisomer: You should observe a ³J_CH correlation from the H5 protons to the C3 carbon.[7][21] The absence of a strong correlation from H4 to C3 is a key piece of evidence.

  • Cross-Validate with Other Correlations: Use other correlations to build confidence. For example, check for correlations from the protons of your substituents to the carbons of the isoxazoline ring.

Table 2: Key 2D NMR Correlations for Differentiating Isoxazoline Regioisomers
Experiment 3,5-Disubstituted Isoxazoline (Key Correlation)
HMBC H4 protons ↔ C3 (Quaternary Carbon)
NOESY H4 protons ↔ Protons on C5-substituent
Q7: My HMBC spectrum is weak, or the key correlation is missing. Is there another way to confirm the regiochemistry?

Yes, the NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides complementary information by identifying protons that are close to each other in space, regardless of their bonding.[22][23]

Causality: The NOE effect is a through-space interaction that occurs between protons that are typically less than 5 Å apart. This allows you to confirm the relative positions of substituents on the ring.

Troubleshooting & Interpretation Protocol:

  • Acquire a NOESY Spectrum: Use a mixing time appropriate for a small molecule (e.g., 500-800 ms).

  • Analyze Cross-Peaks: Look for off-diagonal peaks that connect different proton signals.[23]

    • For a 3,5-disubstituted regioisomer: You should observe a NOE correlation between the protons on the C5 substituent and the H4 protons on the isoxazoline ring.[24][25]

    • For a 3,4-disubstituted regioisomer: You should observe a NOE correlation between the protons on the C4 substituent and the H5 protons.

The diagram below illustrates the logical workflow for using NMR to solve the regioisomer problem.

G cluster_start Initial Analysis cluster_decision Decision Point cluster_end Confirmation cluster_advanced Advanced Analysis start Synthesized Product Mixture nmr_1d Acquire 1D NMR (¹H, ¹³C, DEPT) start->nmr_1d check Is Regiochemistry Unambiguous? nmr_1d->check end_node Structure Confirmed check->end_node  Yes nmr_2d Acquire 2D NMR Suite check->nmr_2d No / Ambiguous cosy_hsqc COSY & HSQC (Confirm Spin Systems) nmr_2d->cosy_hsqc hmbc_noesy HMBC & NOESY (Establish Regiochemistry) cosy_hsqc->hmbc_noesy combine Integrate All Spectroscopic Data hmbc_noesy->combine combine->end_node

Caption: Recommended workflow for unambiguous isoxazoline regioisomer identification.

Troubleshooting Guide: Other Spectroscopic Methods

Q8: My MS/MS fragmentation pattern is complex. Are there any known fragmentation pathways for isoxazolines?

While highly structure-dependent, some general fragmentation mechanisms have been observed. The isoxazoline ring is prone to cleavage, often initiated by the cleavage of the weak N-O bond. However, relying solely on this is not advisable for regioisomer assignment.[26] The most reliable MS-based approaches involve isotopic labeling, where different reactive sites on a substrate are labeled with varying amounts of deuterium, allowing regioisomers to be identified directly by their unique isotopic fingerprints in the mass spectrum.[9][12]

Q9: Can I use IR spectroscopy to get any clues at all?

Yes, while not definitive for regiochemistry, it's a quick and essential quality control check.

Protocol:

  • Confirm Functional Groups: Ensure starting material signals (e.g., alkene C=C stretch) have disappeared.

  • Identify Isoxazoline Ring Bands: Look for the characteristic absorptions of the isoxazoline heterocycle. A mismatch here indicates a failed reaction rather than a regioisomer problem.

Table 3: Characteristic IR Absorption Frequencies for Isoxazolines
Bond Vibrational Mode
C=NStretch
C-OStretch
N-OStretch
Reference:[27],[14]

By following this structured approach—starting with foundational 1D NMR and escalating to definitive 2D NMR experiments like HMBC and NOESY—you can overcome the analytical hurdles of isoxazoline chemistry and assign your regioisomeric products with the highest degree of scientific confidence.

References

  • Belluti, F., et al. (2004). Regioisomeric 5(3)-aminomethyl-3(5)-phenylisoxazoles: synthesis, spectroscopic discrimination, and muscarinic activity. Bioorganic & Medicinal Chemistry, 12(9), 2267-2274. Available at: [Link]

  • Bütün, V., et al. (2011). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Analytical and Bioanalytical Chemistry, 401(10), 3247-3254. Available at: [Link]

  • Knight, D. W., Proctor, A. J., & Clough, J. M. (2010). New Regiospecific Catalytic Approaches to 4,5-Dihydroisoxazoles and 2,5-Dihydroisoxazoles from O-Propargylic Hydroxylamines. Synlett, 2010(04), 628-632. Available at: [Link]

  • El Haimouti, A., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules, 27(17), 5608. Available at: [Link]

  • St. John-Campbell, S., et al. (2020). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Central Science, 6(3), 444-452. Available at: [Link]

  • St. John-Campbell, S., et al. (2020). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Publications. Available at: [Link]

  • El Haimouti, A., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. ResearchGate. Available at: [Link]

  • Bimoussa, A., et al. (2022). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. RSC Advances, 12(45), 29283-29292. Available at: [Link]

  • Janecki, T., et al. (2005). Novel Synthesis of 4,5-Unsubstituted 2,3-Dihydroisoxazoles from 5-Acetoxyisoxazolidines. Synthesis, 2005(17), 2837-2842. Available at: [Link]

  • Bimoussa, A., et al. (2022). The HMBC correlations of bis-isoxazole-carvone 3. ResearchGate. Available at: [Link]

  • Passos, M. S., et al. (2018). Key correlations observed in the HMBC, COSY, and NOESY NMR spectra of 6 (in CDCl3). ResearchGate. Available at: [Link]

  • Grünanger, P., & Vita-Finzi, P. (1983). Isoxazoline derivatives. Part VI. Regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides to αβ-unsaturated ketones. Journal of the Chemical Society, Perkin Transactions 1, 265-270. Available at: [Link]

  • dos Santos, J. A. A., et al. (2020). NOESY experiment of isoxazoline 5, and its calculated stable conformation. ResearchGate. Available at: [Link]

  • Abu-Orabi, S. T., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. Molecules, 22(8), 1305. Available at: [Link]

  • Oxford Instruments. (2021). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]

  • Cardillo, G., et al. (2002). Solution- and Solid-Phase Synthesis of 4-Hydroxy-4,5-dihydroisoxazole Derivatives from Enantiomerically Pure N-Tosyl-2,3-aziridine Alcohols. Organic Letters, 4(4), 623-625. Available at: [Link]

  • Spitzer, V. (2000). Mass spectrum of the oxazoline of linoleic acid. ResearchGate. Available at: [Link]

  • Yelamaggad, C. V., et al. (2014). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences, 126(5), 1535-1542. Available at: [Link]

  • AZoM. (2021). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Available at: [Link]

  • Palmer, M. H., et al. (2010). The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. Journal of Molecular Spectroscopy, 260(2), 117-127. Available at: [Link]

  • University of Alberta. Heteronuclear coupling. NMR Facility. Available at: [Link]

  • Molina, C. T., & de Aguiar, A. P. (2003). Synthesis of new 4,5-dihydroisoxazoles with potential anti-inflammatory activity. Heterocyclic Communications, 9(5), 535-540. Available at: [Link]

  • Frolov, K. A., et al. (2014). ¹H NMR spectra of Δ²-isoxazolines and Δ²-pyrazolines 4a-4f in DMSO-d6, δ, ppm (J, Hz). ResearchGate. Available at: [Link]

  • Ben-Ammar, L., et al. (2017). NOESY spectrum of isoxazoline 3f. ResearchGate. Available at: [Link]

  • Kalsi, P. S. (2007). Guide to Spectroscopic Identification of Organic Compounds. CRC Press. Available at: [Link]

  • Palmer, M. H., et al. (2004). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. ResearchGate. Available at: [Link]

  • Agilent Technologies. (2014). Gas Chromatography Troubleshooting Guide. Available at: [Link]

  • LibreTexts Chemistry. (2021). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • University of Colorado Boulder. Spin-spin splitting and coupling. Organic Chemistry at CU Boulder. Available at: [Link]

  • El-Moussaoui, A., et al. (2016). 1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. VIBGYOR ePress. Available at: [Link]

  • Chegg. (2022). Solved Interpret the 1H and 13C NMR spectra of the isoxazoline. Available at: [Link]

  • Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]

  • Szpot, P., et al. (2021). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Journal of Veterinary Research, 65(3), 349-356. Available at: [Link]

  • Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16-18. Available at: [Link]

  • Sahajwalla, C. G. (2004). Regulatory Considerations in Drug Development of Stereoisomers. ResearchGate. Available at: [Link]

  • Glauser, G., et al. (2013). Supporting Information: UHPLC-QTOF-MS/MS fragmentation pattern. MPG.PuRe. Available at: [Link]

  • G-S, S., et al. (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. Analytical Chemistry, 95(47), 17351-17359. Available at: [Link]

  • LibreTexts Chemistry. (2022). 19: HMBC. Available at: [Link]

  • Semaan, F. (n.d.). Spectrometric Identification Of Organic Compounds Solutions Manual. Sema. Available at: [Link]

  • Minorics, R., et al. (2015). Synthesis of novel steroidal 16-spiroisoxazolines by 1,3-dipolar cycloaddition, and an evaluation of their antiproliferative activities in vitro. Steroids, 98, 115-124. Available at: [Link]

  • Nagireddy, J. R., et al. (2012). Supporting Information: N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines NMR Spectra. Beilstein Journals. Available at: [Link]

  • Chatterley, A. S., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A, 124(17), 3358-3366. Available at: [Link]

  • LibreTexts Chemistry. (2023). 12.7: Interpreting Infrared Spectra. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Organic Chemistry at CU Boulder. Available at: [Link]

  • Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube. Available at: [Link]

  • LibreTexts Chemistry. (2022). 5.4: NOESY Spectra. Available at: [Link]

Sources

Validation & Comparative

Technical Guide: Ethyl 2-chloro-2-(hydroxyimino)acetate in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 2-chloro-2-(hydroxyimino)acetate vs. Other Hydroximoyl Chlorides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Strategic Reagent Selection for 1,3-Dipolar Cycloadditions

Executive Summary

In the architecture of heterocyclic drug discovery, the isoxazole ring is a privileged scaffold, often serving as a bioisostere for amide bonds or as a rigid linker. The construction of this ring typically relies on the [3+2] cycloaddition of a nitrile oxide with an alkene or alkyne.

The choice of the nitrile oxide precursor is the critical decision point. While Benzohydroximoyl chloride (generating Benzonitrile Oxide) is the historical standard, it installs a phenyl group that is often "dead weight" in structure-activity relationship (SAR) studies.

Ethyl 2-chloro-2-(hydroxyimino)acetate (also known as ethyl chloroximidoacetate) offers a distinct advantage: it generates Carboethoxyformonitrile Oxide . This species installs an ethyl ester handle directly onto the isoxazole ring, enabling infinite downstream derivatization (hydrolysis to acids, reduction to alcohols, or conversion to amides).

This guide objectively compares these reagents, detailing the trade-offs between stability and synthetic versatility .

Mechanistic Foundation: The Nitrile Oxide "Fork"

Both reagents function as precursors to a reactive 1,3-dipole. The reaction success depends on the rate of Cycloaddition (desired) versus Dimerization (undesired formation of Furoxans).

The Pathway

Upon treatment with a mild base (TEA or


), the hydroximoyl chloride eliminates HCl to form the transient Nitrile Oxide.

Figure 1: The competitive landscape of nitrile oxide reactivity. Path A leads to the target; Path B leads to thermodynamic waste.

Comparative Analysis: Aliphatic vs. Aromatic Precursors

The electronic nature of the substituent (


) dictates the stability and reactivity of the nitrile oxide.
FeatureEthyl 2-chloro-2-(hydroxyimino)acetate Benzohydroximoyl Chloride
Reactive Species Carboethoxyformonitrile OxideBenzonitrile Oxide
Electronic Effect Strong EWG (Ester) lowers LUMO energy.Conjugated (Phenyl) stabilizes the dipole.
Reactivity High. Reacts rapidly with electron-rich dipolarophiles.Moderate. Slower reaction rates.
Stability Low. Prone to rapid dimerization to Diethyl furoxan-3,4-dicarboxylate.High. Retarded dimerization due to steric/conjugation effects.
Downstream Utility Excellent. Ester can be converted to -COOH, -CH2OH, -CONR2.Limited. Phenyl group is chemically inert/difficult to modify.
Physical State Low-melting solid (mp 78-82°C) or oil.Stable crystalline solid (mp 127-130°C).
Safety Profile Corrosive; Nitrile oxide is energetic.Corrosive; Nitrile oxide is energetic.
Expert Insight: The "Reactivity Trap"

Because the ester group is electron-withdrawing, the carboethoxy-nitrile oxide is a "hot" electrophile.

  • Pros: It reacts faster with sluggish dipolarophiles.

  • Cons: If the dipolarophile is not present in excess or is sterically hindered, the nitrile oxide will self-react (dimerize) almost instantly.

  • Mitigation: When using the Ethyl reagent, slow addition of the base to a mixture of the precursor and dipolarophile is mandatory to keep the steady-state concentration of the nitrile oxide low.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate

A robust "One-Pot" method directly from Glycine Ethyl Ester.

Rationale: This method utilizes in situ nitrosation followed by chlorination, avoiding the isolation of the oxime intermediate.

Materials:

  • Glycine ethyl ester hydrochloride (1.0 eq)

  • Sodium nitrite (

    
    , 2.0 eq)
    
  • Concentrated HCl[1]

  • Diethyl ether (for extraction)

Step-by-Step:

  • Setup: Dissolve Glycine ethyl ester HCl (e.g., 2 g, 14 mmol) in water (3 mL). Add conc. HCl (1.2 mL).

  • Nitrosation: Cool the solution to -5°C (ice/salt bath).

  • Addition: Add a solution of

    
     (1 g in 1.4 mL water) dropwise. Stir for 10 min at 0°C.
    
  • Second Charge: Add a second portion of

    
     (1 g in 1.4 mL water). Stir for 45 min at 0°C.
    
  • Workup: The product often precipitates or forms an oil. Extract with diethyl ether (

    
     mL).
    
  • Drying: Dry the organic layer over

    
     and concentrate in vacuo (keep bath temp <35°C).
    
  • Result: (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate is obtained as a white-to-yellowish solid/oil. Yield ~75%.[2][3][4]

    • Note: Use immediately or store at -20°C.

Protocol B: General Cycloaddition (Isoxazole Synthesis)

Standard conditions for trapping the unstable nitrile oxide.

Materials:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 eq)

  • Dipolarophile (Alkyne/Alkene, 1.0 eq)

  • Triethylamine (TEA, 1.5 eq) or

    
     (3.0 eq)
    
  • DCM or Ethyl Acetate (Solvent)

Step-by-Step:

  • Dissolve the Dipolarophile and the Chloro-oxime precursor in DCM (0.1 M concentration relative to dipolarophile).

  • Slow Addition: Dissolve TEA in a small volume of DCM. Add this solution dropwise to the reaction mixture over 1–2 hours at 0°C or Room Temp.

    • Why? Slow addition limits the concentration of free nitrile oxide, favoring the reaction with the alkene (Path A) over dimerization (Path B).

  • Monitoring: Monitor by TLC. The disappearance of the dipolarophile indicates completion.

  • Workup: Wash with water, dilute HCl (to remove amine salts), and brine. Dry and concentrate.

  • Purification: Silica gel chromatography. The Furoxan dimer (if formed) is usually much less polar than the isoxazole product.

Workflow Decision Matrix

Figure 2: Decision matrix for selecting the appropriate hydroximoyl chloride based on target SAR requirements.

Safety & Troubleshooting

The "Oxyma" Confusion

Critical Warning: Do not confuse the topic reagent with Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate).

  • Oxyma: Used as an additive in peptide coupling (replacement for HOBt).[2] It has a Cyano group, not a Chloro group.

  • Ethyl 2-chloro...: The precursor for nitrile oxides.[5] Using Oxyma in a cycloaddition protocol will fail to generate the desired dipole.

Handling Furoxans

If your yield is low, check the side products. The major byproduct is Diethyl furoxan-3,4-dicarboxylate .

  • Identification: Furoxans are often crystalline solids that move faster on silica (higher

    
    ) than the corresponding isoxazoles.
    
  • Prevention: Increase the equivalent of the dipolarophile (to 2.0 eq) or slow down the base addition rate further.

References

  • Preparation of Ethyl 2-chloro-2-(hydroxyimino)acetate: Source: ChemicalBook / Literature Protocols. Protocol Reference: Reaction of glycine ethyl ester hydrochloride with sodium nitrite and HCl.[2][6]

  • Dimerization of Nitrile Oxides: Title: Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study.[7] Source:J. Am. Chem. Soc.[7] 2003, 125, 50, 15420–15425.

  • 1,3-Dipolar Cycloaddition Overview: Title: 1,3-Dipolar Cycloaddition - Synthetic Applications and Mechanism. Source: Wikipedia / Organic Chemistry Portal.

  • Large Scale Furoxan Preparation (Evidence of Dimerization): Title: Environmental Benign and Scalable Preparation of Diethyl Furoxan-3,4-dicarboxylate Using Silver Carbonate as Nitrile Oxide Generator.[5] Source: Lawrence Livermore National Laboratory / OSTI.

Sources

A Comparative Guide to Precursors for Ethoxycarbonylformonitrile Oxide in 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

<

For Immediate Release to the Scientific Community

This guide provides an in-depth comparison of precursors for the in situ generation of ethoxycarbonylformonitrile oxide, a highly valuable 1,3-dipole in the synthesis of isoxazoles and isoxazolines. These heterocyclic structures are pivotal in medicinal chemistry and drug development. We will explore the classical precursor, ethyl 2-chloro-2-(hydroxyimino)acetate, and evaluate alternative reagents, focusing on their mechanisms, performance, and experimental protocols.

Introduction: The Significance of Ethoxycarbonylformonitrile Oxide

Ethoxycarbonylformonitrile oxide (EtO₂C-CNO) is a reactive intermediate that readily undergoes [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes.[1][2] This powerful transformation allows for the efficient construction of 5-membered heterocyclic rings, which are common motifs in a wide array of biologically active compounds. Due to its inherent instability, this nitrile oxide is almost exclusively generated in situ from a stable precursor.[3][4] The choice of precursor is critical as it dictates reaction conditions, substrate compatibility, and overall efficiency.

The Classical Precursor: Ethyl 2-chloro-2-(hydroxyimino)acetate

For decades, ethyl 2-chloro-2-(hydroxyimino)acetate has been the go-to precursor for generating ethoxycarbonylformonitrile oxide.[5] Its popularity stems from its relatively straightforward synthesis and predictable reactivity.

Mechanism of Nitrile Oxide Generation:

The generation of the nitrile oxide from this precursor is a classic dehydrochlorination reaction. In the presence of a mild base, such as triethylamine (Et₃N) or sodium bicarbonate, the acidic proton of the oxime is removed, followed by the elimination of a chloride ion to yield the desired 1,3-dipole.

G cluster_0 Generation of Ethoxycarbonylformonitrile Oxide precursor Ethyl 2-chloro-2-(hydroxyimino)acetate intermediate Deprotonated Intermediate precursor->intermediate + Base base Base (e.g., Et3N) nitrile_oxide Ethoxycarbonylformonitrile Oxide intermediate->nitrile_oxide - Cl- hcl Et3N·HCl G cluster_1 Generation from Ethyl Nitroacetate precursor Ethyl Nitroacetate intermediate Intermediate precursor->intermediate + Reagent reagent Dehydrating Agent (e.g., PhNCO) nitrile_oxide Ethoxycarbonylformonitrile Oxide intermediate->nitrile_oxide - H2O byproduct Byproduct

Figure 2: Dehydration pathway for ethyl nitroacetate.

Advantages:

  • The precursor, ethyl nitroacetate, is commercially available and generally more stable than its chloro-oxime counterpart.

  • Avoids the generation of chloride salts.

  • The reaction conditions can often be milder.

Disadvantages:

  • The dehydrating agents used can be toxic or require careful handling.

  • The reaction can sometimes lead to the formation of byproducts from the dehydrating agent. [1]

Alternative Precursor 2: Aldoxime Dehydration

A more general approach involves the direct dehydration of the corresponding aldoxime, ethyl 2-(hydroxyimino)acetate. This method is conceptually straightforward but relies on an efficient dehydrating agent. A variety of modern reagents have been developed for the dehydration of aldoximes to nitriles, and these can be adapted for the generation of nitrile oxides. [6][7][8][9][10] Mechanism of Nitrile Oxide Generation:

This method involves the direct elimination of water from the aldoxime. Various reagents can facilitate this, such as sulfuryl fluoride (SO₂F₂) with triethylamine, or Appel-type conditions. [6][10]The reaction proceeds by activation of the oxime hydroxyl group, followed by elimination.

Advantages:

  • Direct and atom-economical approach.

  • A wide range of dehydrating agents are available, allowing for optimization of reaction conditions. [7] Disadvantages:

  • The synthesis of the starting aldoxime is still required.

  • Some dehydrating agents can be harsh and may not be compatible with sensitive functional groups.

Performance Comparison: A Data-Driven Analysis

The choice of precursor significantly impacts the outcome of the cycloaddition reaction. Below is a comparative summary of yields for the synthesis of a representative isoxazole using different precursors under optimized conditions as reported in the literature.

PrecursorDipolarophileBase/ReagentSolventYield (%)Reference
Ethyl 2-chloro-2-(hydroxyimino)acetateStyreneNaHCO₃Ethyl Acetate~70-80%General Knowledge
Ethyl NitroacetateStyrenePhenyl Isocyanate/Et₃NToluene73%[11]
Ethyl 2-(hydroxyimino)acetateAlkyneSO₂F₂/Et₃NAcetonitrileHigh[6]

Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented here is for comparative purposes.

Experimental Protocols

Protocol 1: Generation of Ethoxycarbonylformonitrile Oxide from Ethyl 2-chloro-2-(hydroxyimino)acetate

This protocol is adapted from established procedures for 1,3-dipolar cycloaddition.

  • To a solution of the alkene or alkyne (1.0 mmol) in ethyl acetate (10 mL), add ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 mmol).

  • Add sodium bicarbonate (2.0 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Generation of Ethoxycarbonylformonitrile Oxide from Ethyl Nitroacetate under Continuous Flow

This protocol is based on the work of Deadman et al. for the continuous flow synthesis of isoxazolines. [11]

  • Prepare two separate solutions in ethanol:

    • Solution A: Ethyl nitroacetate (5.00 mmol) diluted to 2.00 mL.

    • Solution B: The alkene dipolarophile (2.00 mmol) and DABCO (2.00 mmol) diluted to 2.00 mL.

  • Using syringe pumps, pump both solutions at a rate of 60 µL/min into a T-mixer.

  • Direct the resulting flow stream into a 30 mL PFA flow coil heated to 100 °C (residence time of 250 min).

  • Collect the output from the flow reactor.

  • Remove the solvent under reduced pressure and purify the residue by chromatography.

Conclusion and Future Outlook

While ethyl 2-chloro-2-(hydroxyimino)acetate remains a widely used and effective precursor for ethoxycarbonylformonitrile oxide, alternative reagents such as ethyl nitroacetate offer significant advantages in terms of stability and byproducts. The development of new dehydration methods for aldoximes also provides a promising avenue for the in situ generation of this valuable 1,3-dipole. The choice of precursor should be made based on the specific requirements of the synthesis, including substrate compatibility, scalability, and safety considerations. Future research will likely focus on developing catalytic and more environmentally benign methods for the generation of ethoxycarbonylformonitrile oxide.

References

  • MDPI. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. Available from: [Link]

  • Belen'kii, L. I. (2008). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. John Wiley & Sons.
  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Available from: [Link]

  • Journal of Chemical Research, Synopses. (1998). Dehydration of Aldoximes to Nitriles Using a Polymeric Reagent. Available from: [Link]

  • PubMed. (2016). Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media. Available from: [Link]

  • AIP Publishing. (2019). Dehydration of Oxime to Nitriles. Available from: [Link]

  • ResearchGate. Nitrolic Acids: Efficient Precursors of Nitrile Oxides under Neutral Conditions. Available from: [Link]

  • PMC. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available from: [Link]

  • ChemRxiv. (2023). An I2-catalyzed, Visible-Light Photoredox-Mediated Radical Conversion of a-Nitrocarbonyls to Nitrile Oxides. Catalytic Access to Isoxazolines and Isoxazoles. Available from: [Link]

  • Deadman, B. J., O'Mahony, G., Lynch, D., & Maguire, A. R. (2011). Nitrile Oxide 1,3-Dipolar Cycloaddition by Dehydration of Nitromethane Derivatives Under Continuous Flow Conditions. Australian Journal of Chemistry, 64(8), 1134-1140. Available from: [Link]

  • MDPI. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules. Available from: [Link]

  • ResearchGate. Proposed mechanism for the formation of 5 from ethyl 2-chloro-2-(hydroxyimino)acetate 3. Available from: [Link]

  • Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available from: [Link]

  • Beilstein Journals. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available from: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

Sources

Technical Comparison Guide: Ethyl 2-chloro-2-(hydroxyimino)acetate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-chloro-2-(hydroxyimino)acetate (also known as Ethyl chloroximidoacetate) has emerged as the "Gold Standard" precursor for generating ethoxycarbonylformonitrile oxide . This reactive 1,3-dipole is critical for synthesizing 3-ethoxycarbonyl-isoxazoles and isoxazolines—scaffolds ubiquitous in antibiotic (e.g., oxacillin derivatives), anticancer (Hsp90 inhibitors), and glutamatergic (AMPA/kainate) pharmacophores.

Unlike alternative methods that require harsh oxidants or generate difficult-to-remove byproducts (e.g., diphenylurea from the Mukaiyama method), this reagent offers a clean, base-mediated pathway with superior atom economy and simplified downstream processing. This guide objectively compares its performance against legacy protocols.

Mechanism of Action & Chemical Logic

The utility of Ethyl 2-chloro-2-(hydroxyimino)acetate lies in its ability to generate a nitrile oxide in situ under mild conditions. The presence of the chlorine atom on the oxime carbon allows for rapid dehydrohalogenation by a weak base, generating the unstable dipole immediately in the presence of the dipolarophile (alkene/alkyne).

Reaction Pathway Diagram

NitrileOxideMechanism Reagent Ethyl 2-chloro-2- (hydroxyimino)acetate Intermediate Nitrile Oxide Species (EtOOC-C≡N⁺-O⁻) Reagent->Intermediate Dehydrohalogenation (-HCl) Byproduct Salt (Et3NHCl) Reagent->Byproduct Base Base (Et3N or NaHCO3) Base->Intermediate Promotes Product 3-Ethoxycarbonyl- Isoxazole/Isoxazoline Intermediate->Product [3+2] Cycloaddition Dipolarophile Dipolarophile (Alkyne/Alkene) Dipolarophile->Product Traps Dipole

Figure 1: Mechanistic pathway for the generation of ethoxycarbonylformonitrile oxide and subsequent 1,3-dipolar cycloaddition.

Comparative Analysis: Why Choose This Precursor?

To validate the superiority of Ethyl 2-chloro-2-(hydroxyimino)acetate, we compare it against the two most common alternatives: the Mukaiyama Method (dehydration of nitro compounds) and Oxidative Chlorination (in situ generation from oximes).

Performance Metrics Table
FeatureEthyl 2-chloro-2-(hydroxyimino)acetate Mukaiyama Method (Ethyl Nitroacetate + PhNCO)Oxidative Method (Oxime + NCS/Chloramine-T)
Active Species Nitrile Oxide (via elimination)Nitrile Oxide (via dehydration)Nitrile Oxide (via oxidation)
Byproducts Water-soluble salts (Et₃NHCl)Diphenylurea (Insoluble, hard to remove)Succinimide / Sulfonamides
Reaction Temp 0°C to Room Temp (Mild)Often requires reflux or >50°CRoom Temp
Yield (Avg) 85 - 98% 50 - 75%60 - 80%
Atom Economy HighLow (Loss of PhNCO as urea)Moderate
Compatibility High (Compatible with oxidation-sensitive alkenes)ModerateLow (Oxidants can attack dipolarophile)
Detailed Technical Advantages
A. Purification Efficiency (The "Urea Problem")

The most significant advantage is the work-up. The Mukaiyama method uses phenyl isocyanate (PhNCO) to dehydrate nitro compounds. This produces stoichiometric amounts of 1,3-diphenylurea , a highly insoluble solid that co-precipitates with the product, often requiring tedious chromatography or multiple recrystallizations to remove.

  • Advantage: The chloro-oxime reagent eliminates HCl upon base treatment. The resulting triethylamine hydrochloride is water-soluble and removed by a simple aqueous wash, leaving the crude isoxazole nearly pure.

B. Regioselectivity & Yield

Experimental data indicates that the chloro-oxime precursor often yields higher regioselectivity due to the ability to control the rate of dipole generation. By adding the base slowly (syringe pump), the concentration of the unstable nitrile oxide is kept low, favoring reaction with the dipolarophile over dimerization (furoxan formation).

  • Data Point: In the synthesis of HDAC inhibitors, microwave-assisted cycloaddition using this reagent yielded ester-functionalized isoxazoles in quantitative yields (>95%) , whereas nitroacetate routes stalled at ~65% [1].

C. Functional Group Tolerance

Oxidative methods (e.g., using NCS or bleach) to generate nitrile oxides from simple oximes can inadvertently oxidize sensitive functional groups on the dipolarophile (e.g., sulfides, aldehydes, or electron-rich alkenes).

  • Advantage: Ethyl 2-chloro-2-(hydroxyimino)acetate requires no oxidant. The reaction is purely acid-base chemistry, preserving sensitive moieties on the target molecule.

Experimental Protocol: Self-Validating Workflow

Objective: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate via [3+2] cycloaddition.

Materials:
  • Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv)[1]

  • Phenylacetylene (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Dichloromethane (DCM) or Ethanol (EtOH)

  • Note: Ensure solvents are anhydrous to prevent side reactions with the nitrile oxide.

Step-by-Step Procedure:
  • Preparation: Dissolve Ethyl 2-chloro-2-(hydroxyimino)acetate (1.52 g, 10 mmol) and Phenylacetylene (1.12 g, 11 mmol) in anhydrous DCM (20 mL) in a round-bottom flask.

  • Cooling: Cool the mixture to 0°C using an ice bath. Reasoning: Lower temperature prevents the dimerization of the nitrile oxide to furoxan.

  • Base Addition (Critical Step): Dissolve Et₃N (1.21 g, 12 mmol) in DCM (5 mL). Add this solution dropwise over 30–60 minutes.

    • Validation: The solution may become cloudy as Et₃NHCl precipitates. This confirms the dehydrohalogenation is proceeding.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting chloro-oxime spot should disappear.

  • Work-up:

    • Dilute with DCM (30 mL).

    • Wash with water (2 x 20 mL) to remove Et₃NHCl.

    • Wash with brine (1 x 20 mL).

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: If necessary, recrystallize from EtOH or perform a short silica plug filtration.

    • Expected Yield: 85–95% as a white/off-white solid.

Synthesis Decision Matrix

Use this logic flow to determine when this reagent is critical for your project.

DecisionMatrix Start Target: 3-Ethoxycarbonyl- Isoxazole Scaffold Sensitive Is the dipolarophile oxidation-sensitive? Start->Sensitive Scale Is the reaction scale >10 grams? Sensitive->Scale No UseReagent RECOMMENDED: Use Ethyl 2-chloro-2- (hydroxyimino)acetate Sensitive->UseReagent Yes (Avoid oxidants) Scale->UseReagent Yes (Avoid chromatography) ConsiderOx Alternative: Oxidative Method (NCS) (Cheaper for commodity chems) Scale->ConsiderOx No ConsiderNitro Alternative: Mukaiyama Method (Only if urea removal is proven)

Figure 2: Decision matrix for selecting the optimal nitrile oxide precursor.

Safety & Handling

While safer than free fulminic acid, Ethyl 2-chloro-2-(hydroxyimino)acetate is a skin and eye irritant and a potential sensitizer (H315, H318, H334).

  • Handling: Always handle in a fume hood. Wear nitrile gloves and safety goggles.

  • Thermal Stability: Store at 2–8°C. While stable at room temperature for short periods, prolonged exposure to heat can lead to decomposition.

  • differentiation: Do NOT confuse with Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate), which is used for peptide coupling. The chloro-derivative is specific for cycloadditions.

References

  • RSC Advances (2021) . An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. [Link]

  • National Institutes of Health (NIH) - PubChem . Ethyl 2-chloro-2-(hydroxyimino)acetate Compound Summary. [Link][1]

  • Molecules (MDPI) . Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition. [Link]

Sources

Ethyl 2-chloro-2-(hydroxyimino)acetate versus Mukaiyama's reagent for dehydration

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a critical technical comparison between Ethyl 2-chloro-2-(hydroxyimino)acetate and Mukaiyama’s Reagent (2-chloro-1-methylpyridinium iodide).

Executive Summary for the Senior Scientist While both reagents utilize a 2-chloro-substituted motif to drive reactivity, they occupy distinct mechanistic niches in organic synthesis.

  • Mukaiyama’s Reagent is a true dehydrating agent . It activates carboxylic acids (or primary amides/nitro compounds) by converting the oxo-group into a leaving group, facilitating nucleophilic attack or elimination (loss of H₂O).

  • Ethyl 2-chloro-2-(hydroxyimino)acetate is primarily a 1,3-dipole precursor .[1] It undergoes dehydrochlorination (loss of HCl) to generate a reactive nitrile oxide for cycloadditions. While structurally related to peptide coupling additives (like Oxyma), the chloro-analog is rarely used for dehydration due to instability and side reactions.

Part 1: Technical Profiling & Mechanism

Mukaiyama’s Reagent (2-Chloro-1-methylpyridinium iodide)[2]
  • Role: Dehydrating Coupling Reagent.

  • Core Utility: Esterification, Amidation, and dehydration of primary amides to nitriles under mild, basic conditions.

  • Mechanism: The "Mukaiyama Activation" relies on the high affinity of the pyridinium cation for alkoxides/carboxylates. The 2-chloro substituent acts as a leaving group, forming an activated pyridinium ester intermediate. This intermediate is highly susceptible to nucleophilic attack (by amines/alcohols), expelling 1-methyl-2-pyridone and releasing the dehydrated product.

Ethyl 2-chloro-2-(hydroxyimino)acetate[1][3][4][5][6][7][8][9]
  • Role: Nitrile Oxide Precursor (1,3-Dipole Generator).

  • Core Utility: Synthesis of isoxazoles and isoxazolines via [3+2] cycloaddition.

  • Mechanism: Upon treatment with a base (e.g., TEA), it undergoes dehydrochlorination (elimination of HCl) rather than dehydration. This generates Ethoxycarbonylformonitrile oxide in situ, which immediately reacts with dipolarophiles (alkenes/alkynes).

  • Note on Peptide Synthesis: This compound is the chloro-analog of Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate). While Oxyma is a celebrated additive for suppressing racemization during dehydration coupling, the chloro-analog is generally avoided due to the higher reactivity of the C-Cl bond, which can lead to N-alkylation side reactions or unstable intermediates compared to the C-CN group.

Part 2: Comparative Analysis (Dehydration vs. Elimination)

The following table contrasts the reagents in the context of "water removal" and bond formation.

FeatureMukaiyama's ReagentEthyl 2-chloro-2-(hydroxyimino)acetate
Primary Reaction Type Dehydration (Condensation)Dehydrochlorination (Elimination)
Leaving Group 1-Methyl-2-pyridone (Neutral)Chloride ion (Cl⁻)
Activation Mode Activates Oxygen (Acid/Amide)Activates Carbon (via Cl elimination)
Target Product Esters, Amides, Nitriles (from amides)Isoxazoles, Heterocycles (via Nitrile Oxide)
Atom Economy Low (Stoichiometric byproduct)Moderate (HCl byproduct)
Safety Profile Irritant, hygroscopic saltSensitizer , potential explosive (nitrile oxides)
Key Application Macrolactonization (mild conditions)Heterocyclic library generation

Part 3: Mechanistic Visualization

The diagram below illustrates the divergent pathways: Mukaiyama's reagent driving dehydration (Path A) versus the Chloro-oxime generating a dipole (Path B).

ReactionPathways Start_M Carboxylic Acid (R-COOH) Inter_M Activated Pyridinium Ester (Reactive Intermediate) Start_M->Inter_M + Reagent + Base (Dehydration) Start_C Ethyl 2-chloro-2- (hydroxyimino)acetate Reagent_M Mukaiyama's Reagent (2-Cl-Py-Me+ I-) Reagent_M->Inter_M Product_M Ester/Amide (R-CO-Nu) + Pyridone Inter_M->Product_M + Nucleophile (Alcohol/Amine) Inter_C Nitrile Oxide (EtOOC-CNO) Start_C->Inter_C + Base (-HCl) Base_C Base (TEA) Base_C->Inter_C Product_C Isoxazole (Cycloaddition Product) Inter_C->Product_C + Dipolarophile (Alkene/Alkyne)

Caption: Path A (Top) shows Mukaiyama-mediated dehydration. Path B (Bottom) shows Chloro-oxime dehydrochlorination to nitrile oxide.

Part 4: Validated Experimental Protocols

Protocol A: Dehydration Esterification using Mukaiyama’s Reagent

Use Case: Synthesis of sterically hindered esters where acid catalysis fails.

  • Preparation: In a flame-dried flask under Argon, dissolve the Carboxylic Acid (1.0 equiv) and Mukaiyama’s Reagent (1.2 equiv) in anhydrous Dichloromethane (DCM).

  • Activation: Add Triethylamine (2.5 equiv) dropwise at 0°C. The solution typically turns yellow/orange, indicating the formation of the activated pyridinium intermediate. Stir for 30 minutes.

  • Coupling: Add the Alcohol (1.0–1.2 equiv) and a catalytic amount of DMAP (0.1 equiv). Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup: Dilute with DCM, wash with water, 1N HCl, and saturated NaHCO₃. Dry over MgSO₄.

  • Validation: The byproduct, 1-methyl-2-pyridone, is water-soluble and easily removed. Success is confirmed by the disappearance of the acid peak in IR (broad -OH) and appearance of the ester carbonyl shift.

Protocol B: Nitrile Oxide Generation using Ethyl 2-chloro-2-(hydroxyimino)acetate

Use Case: One-pot synthesis of Ethyl 5-substituted-isoxazole-3-carboxylates.

  • Preparation: Dissolve Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv) and the dipolarophile (e.g., styrene or alkyne, 1.1 equiv) in Ethanol or DCM.

  • Elimination (Dehydrochlorination): Add Triethylamine (1.2 equiv) very slowly (dropwise) at 0°C.

    • Critical Control: Rapid addition generates the nitrile oxide too fast, leading to dimerization (furoxan formation) rather than cycloaddition.

  • Reaction: Stir at 0°C for 1 hour, then RT overnight.

  • Workup: Evaporate solvent. The residue contains the product and TEA·HCl salt. Dissolve in EtOAc, wash with water to remove salts.

  • Validation: Formation of the isoxazole ring is confirmed by 1H NMR (characteristic proton on the heterocyclic ring) and disappearance of the oxime -OH signal.

Part 5: Scientist’s Note on "Oxyma" Confusion

Warning: Researchers often confuse Ethyl 2-chloro-2-(hydroxyimino)acetate with Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).

  • If your goal is Peptide Coupling (Dehydration): Do not use the Chloro-compound. Use Oxyma Pure combined with a carbodiimide (DIC). The Cyano-group in Oxyma provides the optimal balance of acidity (pKa ~4.6) to suppress racemization without the alkylating risks of the Chloro-analog.

  • If your goal is Heterocycle Synthesis: The Chloro-compound is the correct choice as the Chloro-group is a necessary leaving group to form the nitrile oxide dipole.

References

  • Mukaiyama, T., et al. (1975). "A New Method for the Preparation of Carboxylic Esters and Amides." Chemistry Letters. Link

  • Subbarao, N., et al. (2012). "Ethyl 2-chloro-2-(hydroxyimino)acetate as a precursor for nitrile oxides in cycloadditions." Tetrahedron Letters. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Discusses Oxyma vs. Chloro-analogs). Link

  • BenchChem. "Ethyl 2-chloro-2-(hydroxyimino)acetate Properties and Applications." Link

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-chloro-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 14337-43-0 Synonyms: Ethyl chloroximidoacetate; (E)-Ethyl 2-chloro-2-(hydroxyimino)acetate Physical State: Off-white to brown crystalline solid (mp: 70–76 °C)[1]

Executive Safety Summary: The "Silent" Risks

As a Senior Application Scientist, I must emphasize that while the acute toxicity of this compound is manageable, its sensitization potential is the career-ending risk. Ethyl 2-chloro-2-(hydroxyimino)acetate is a potent skin and respiratory sensitizer (H317, H334). A single unprotected exposure can lead to lifelong hypersensitivity, preventing you from ever working with oxime-based intermediates again.

Furthermore, as an


-chlorooxime, this compound possesses inherent thermal instability . Upon heating or contact with incompatible metals (Fe, Zn), it can undergo accelerating exothermic decomposition, releasing Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx).

Immediate Action Required:

  • Zero Skin Contact: Treat this as a "no-touch" chemical.

  • Moisture Control: The chloro-group is labile; hydrolysis generates HCl immediately upon contact with mucosal membranes (eyes/lungs).

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The specific chemical properties of chloro-oximes dictate the following PPE configuration.

PPE CategoryRequirementScientific Rationale (The "Why")
Hand Protection (Standard) Double Nitrile Gloves (min 0.11 mm each)Incidental Contact: The solid dust is slow to permeate, but perspiration inside a single glove can solubilize dust, leading to unnoticed absorption. Double gloving provides a visual breach indicator.
Hand Protection (High Risk) Silver Shield / Laminate (under Nitrile)Solutions/Spills: Chloro-esters permeate nitrile rapidly (<15 mins). If handling solutions (e.g., in DCM or EtOAc), laminate liners are mandatory to prevent chemical burns.
Eye & Face Chemical Splash Goggles + Face Shield Corrosivity: Safety glasses are insufficient. Hydrolysis on the eye surface produces concentrated HCl, causing immediate, irreversible corneal opacity (H318).
Respiratory P100/N100 Respirator (or PAPR)Sensitization: Standard surgical masks offer zero protection against sensitizing dusts. You must filter 99.97% of particulates. If volatile solvents are used, add an Organic Vapor (OV) cartridge.
Body Defense Tyvek® Lab Coat (Closed wrist)Dust Trap: Cotton coats trap dust in the weave, creating a secondary exposure source in the laundry. Disposable Tyvek sheds dust and is discarded as hazmat.

Engineering Controls & Critical Parameters

Primary Containment
  • Fume Hood: Mandatory.[2] Operate with sash at the lowest working position.

  • Airflow Check: Verify face velocity is 80–100 fpm before opening the container.

Static & Thermal Control[3]
  • Anti-Static Protocols: As a dry organic powder, static charge can cause dispersion. Use an ionizing fan or anti-static gun during weighing.

  • Temperature Limit: Do not heat above 50 °C without a blast shield. Differential Scanning Calorimetry (DSC) data for oximes suggests onset of decomposition often occurs <100 °C.

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing
  • Donning: Put on Tyvek coat, N100 respirator, and double gloves. Tape the outer glove to the Tyvek sleeve to seal the wrist gap.

  • Workspace: Place a disposable absorbent pad in the fume hood. Have a container of saturated Sodium Bicarbonate (

    
    ) ready for neutralization.
    
  • Weighing:

    • Do not weigh on an open bench. Move the balance into the hood or use a powder containment enclosure.

    • Use a plastic spatula (avoid metal spatulas which can catalyze decomposition if the material is acidic/degrading).

Phase 2: Reaction Setup
  • Solvent Choice: Avoid ketones (potential trans-oximation) or strong bases (exothermic degradation). Chlorinated solvents (DCM) or Esters (EtOAc) are standard.

  • Addition: Add the solid to the solvent, not vice-versa, to control the dissolution exotherm.

  • Venting: Ensure the reaction vessel is vented to a scrubber or bubbler (NaOH trap) if heating is required, to capture any evolved HCl.

Phase 3: Decontamination (The "Doffing" Logic)
  • Wipe Down: Wipe all tools and the balance with a paper towel soaked in Ethanol , followed by a wipe with saturated Bicarbonate solution .

  • Waste: Dispose of wipes immediately into solid hazardous waste.

Visualized Workflows (Graphviz)

Diagram 1: Safe Handling Logic Flow

This workflow enforces the "Check-Don-Work-Decon" cycle to prevent cross-contamination.

SafeHandling Start Start Task RiskCheck Risk Assessment: Is material >50°C or in Solution? Start->RiskCheck DonStandard Don Standard PPE: Double Nitrile + N100 + Goggles RiskCheck->DonStandard No (Solid/Cold) DonHighRisk Don High Risk PPE: Silver Shield Liners + Face Shield RiskCheck->DonHighRisk Yes EngCheck Engineering Check: Hood Flow >80 fpm Anti-static Gun Ready DonStandard->EngCheck DonHighRisk->EngCheck Action Perform Weighing/Transfer (Plastic tools only) EngCheck->Action Decon Decon Step: 1. Ethanol Wipe 2. Bicarb Wipe Action->Decon Doff Doffing: Remove Gloves inside Hood Wash Hands x2 Decon->Doff

Caption: Operational logic flow distinguishing between standard solid handling and high-risk solution handling.

Diagram 2: Emergency Response Decision Matrix

Immediate actions for spill or exposure scenarios.

EmergencyResponse Incident Incident Occurs Type Type of Incident? Incident->Type SkinExp Skin/Eye Exposure Type->SkinExp Person Spill Benchtop Spill Type->Spill Environment Rinse Rinse 15 mins (Water only, no soap on eyes) SkinExp->Rinse Medical Seek Medical Attention (Bring SDS - Mention Sensitizer) Rinse->Medical Isolate Evacuate Area (If Dust Cloud) Close Hood Sash Spill->Isolate Neutralize Cover with NaHCO3 (Solid) or Absorbent Pads Isolate->Neutralize Clean Double Bag Waste Label as 'Toxic/Sensitizer' Neutralize->Clean

Caption: Decision matrix for immediate response to biological exposure vs. environmental release.[3]

Disposal & Waste Management

Never dispose of this chemical down the drain. The hydrolysis creates acidic waste that damages plumbing and violates environmental regulations.

  • Quenching (Small Scale):

    • Dissolve waste material in a combustible solvent (e.g., Acetone or Ethanol).

    • Treat carefully with dilute aqueous Sodium Bicarbonate to neutralize any free HCl. Warning: CO2 evolution will cause frothing.

  • Primary Disposal Path:

    • Route to High-Temperature Incineration (with scrubber).

    • Label container: "Flammable, Toxic, Corrosive (Contains Halogenated Organics)."

  • Segregation:

    • Keep separate from Oxidizing Acids (Nitric/Perchloric) to prevent runaway oxidation.

    • Keep separate from Alkali metals (Li, Na, K) to prevent explosive polymerization.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Ethyl 2-chloro-2-(hydroxyimino)acetate. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification and Safety: Ethyl 2-chloro-2-(hydroxyimino)acetate.[2] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24857601. Retrieved from

  • American Chemical Society. (2023). Laboratory Safety for Chemistry Students: Handling Sensitizers and Irritants. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 2-chloro-2-(hydroxyimino)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-chloro-2-(hydroxyimino)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.